m-PEG6-Azide
Description
Structure
2D Structure
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O6/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-15-16-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACROZUHOZGXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is m-PEG6-Azide used for in biochemistry
An In-Depth Technical Guide to m-PEG6-Azide in Biochemistry Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a discrete, monodispersed polyethylene glycol (PEG) derivative that serves as a hydrophilic, bifunctional linker in modern biochemistry and drug development.[1][2][3] Structurally, it consists of a methoxy group (m) capping one end of a six-unit polyethylene glycol (PEG6) chain, with a reactive azide (–N₃) group at the other terminus. This composition provides a unique combination of properties: the PEG spacer enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic properties of conjugated biomolecules, while the terminal azide group enables highly specific covalent ligation through bioorthogonal "click chemistry".[4][]
This guide provides a comprehensive overview of the core applications, quantitative parameters, and experimental methodologies related to this compound, establishing its role as a critical tool for bioconjugation, drug delivery, and biomaterials science.
Core Chemical Principles: The Role in Click Chemistry
The utility of this compound is almost exclusively derived from the reactivity of its terminal azide group in click chemistry reactions. This class of reactions is prized for its high efficiency, selectivity, mild reaction conditions, and the formation of a stable triazole linkage. The azide group is bioorthogonal, meaning it does not react with naturally occurring functional groups found in biomolecules, ensuring that conjugation is highly specific.
There are two primary forms of azide-alkyne click chemistry utilized with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide with a terminal alkyne, catalyzed by a Cu(I) species. It is extremely efficient and high-yielding. However, the requirement for a copper catalyst, which can be toxic to living cells, often limits its application to in vitro and ex vivo systems.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain in these molecules significantly lowers the activation energy, allowing the reaction to proceed rapidly without any catalyst. This makes SPAAC the preferred method for bioconjugation in living systems, including live-cell imaging and in vivo studies.
Key Applications in Biochemistry
Antibody-Drug Conjugates (ADCs)
This compound is frequently employed as a non-cleavable linker in the synthesis of ADCs. In this context, it connects a potent cytotoxic payload to a monoclonal antibody (mAb). The hydrophilic PEG chain can help mitigate aggregation issues often caused by hydrophobic drug linkers and improve the overall solubility of the final ADC. The SPAAC reaction is typically used for ADC synthesis to ensure that the antibody is not damaged by copper catalysts.
PEGylation of Proteins and Peptides
PEGylation is a well-established strategy to improve the therapeutic properties of proteins and peptides. Attaching PEG chains can increase a molecule's hydrodynamic size, which reduces renal clearance and prolongs its circulation half-life. PEGylation also provides a hydrophilic shield that can mask epitopes, reducing immunogenicity, and prevent enzymatic degradation. This compound allows for the site-specific PEGylation of biomolecules that have been engineered to contain an alkyne handle, offering precise control over the conjugation site, which is a significant advantage over traditional, less specific methods like NHS-ester chemistry.
Hydrogel Formation for Biomaterials
PEG-based hydrogels are widely used in tissue engineering and regenerative medicine as scaffolds for cell culture and as vehicles for drug delivery. This compound can be used as a building block for forming such hydrogels. By reacting a multi-arm PEG functionalized with azide groups with a corresponding multi-arm PEG functionalized with alkynes, a cross-linked hydrogel network is formed. The SPAAC reaction is particularly valuable here, as it allows for the rapid formation of hydrogels in situ under physiological conditions, even encapsulating live cells without cytotoxicity. The gelation time and mechanical properties of these hydrogels can be tuned by varying the concentration and architecture of the PEG precursors.
Surface Modification and Bioconjugation
This compound is also used for the functionalization of surfaces, nanoparticles, and quantum dots. The PEG linker provides a hydrophilic spacer arm that extends from the surface, preventing non-specific protein adsorption while the azide group allows for the specific attachment of biomolecules or probes. Furthermore, it serves as a versatile linker for attaching fluorescent dyes, biotin tags, or other small molecules to proteins, peptides, or nucleic acids for detection and analysis.
Quantitative Data Summary
The efficiency and kinetics of reactions involving this compound are dependent on the specific click chemistry method used and the reaction conditions.
Table 1: Reaction Kinetics of SPAAC Quantitative data for this compound specifically is limited; however, data from similar azide-containing molecules in SPAAC reactions provide a strong reference. The rate is typically measured as a second-order rate constant (k₂).
| Alkyne Reactant | Azide Reactant | Buffer (pH) | Temp (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7.0) | 25 | 0.85 | |
| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | 1.22 | |
| Sulfo-DBCO | 3-azido-L-alanine | PBS (7.0) | 25 | 0.32 | |
| Sulfo-DBCO | 3-azido-L-alanine | HEPES (7.0) | 25 | 0.55 | |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | 0.37 | |
| DBCO | Azido-amino acid | N/A | N/A | 0.34 | |
| BCN | Azido-amino acid | N/A | N/A | 0.28 |
Note: The presence of a PEG linker on a DBCO-modified antibody was shown to increase the reaction rate by an average of 31% compared to a non-PEGylated version, likely by reducing steric hindrance.
Table 2: Effects of PEGylation on Therapeutic Proteins This table summarizes the general quantitative impact of PEGylation, the core function of the PEG6 component of this compound.
| Property | Effect of PEGylation | Quantitative Example | Reference(s) |
| Circulation Half-Life | Significant Increase | 40 kDa branched PEG-IFNb showed a much longer half-life than unPEGylated IFNb. | |
| Bioavailability | Increase | PEG-IFNb conjugates showed increased AUC and bioavailability in rats and monkeys. | |
| In Vivo Efficacy | Increase | 40 kDa PEG-IFNb was more effective at preventing tumor growth at lower doses. | |
| Aqueous Solubility | Increase | PEGylation can dramatically improve the solubility of poorly water-soluble peptides. | |
| Enzymatic Stability | Increase | PEG chains create steric hindrance that shields molecules from proteases. | |
| In Vitro Activity | Often Decreased | Increasing PEG size on IFNb led to a decrease in in vitro antiviral activity. |
Experimental Protocols
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein with this compound-Dye
This protocol describes the labeling of a protein containing a terminal alkyne group with a fluorescent dye that has been pre-functionalized with this compound.
Materials:
-
Alkyne-modified protein (1-5 mg/mL in a copper-free buffer like PBS, pH 7.4).
-
This compound-Dye conjugate (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water).
-
Sodium Ascorbate (300 mM stock in water, freshly prepared).
-
Protein desalting column (e.g., Zeba™ Spin Desalting Columns).
Methodology:
-
Reactant Preparation: In a microcentrifuge tube, combine 50 µL of the alkyne-modified protein solution with 90 µL of PBS buffer.
-
Catalyst Premix: In a separate tube, prepare the Cu(I) catalyst premix. Add 10 µL of 100 mM THPTA solution to 10 µL of 20 mM CuSO₄ solution. Vortex briefly. The THPTA ligand stabilizes the Cu(I) ion and improves reaction efficiency in aqueous solution.
-
Add Azide Probe: Add 2-5 molar equivalents of the this compound-Dye stock solution to the protein solution. The optimal ratio may require empirical determination.
-
Initiate Reaction:
-
Add the 20 µL of the CuSO₄/THPTA premix to the protein/azide mixture. Vortex briefly.
-
To initiate the cycloaddition, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic state. Vortex gently to mix.
-
-
Incubation: Protect the reaction from light (if using a fluorescent dye) and incubate at room temperature for 30-60 minutes.
-
Purification: Remove the excess dye and copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Confirm conjugation and determine labeling efficiency using SDS-PAGE (observing a band shift) and UV-Vis spectroscopy.
Protocol 2: SPAAC Conjugation of an Azide-Modified Antibody with a DBCO-PEG6-Drug
This protocol outlines a copper-free method to conjugate a drug, functionalized with a DBCO-PEG6 linker, to an antibody that has been site-specifically modified to contain an azide group.
Materials:
-
Azide-functionalized antibody (5-10 mg/mL in PBS, pH 7.4).
-
DBCO-PEG6-Drug linker (10-20 mM stock in anhydrous DMSO).
-
PBS buffer, pH 7.4 (must be free of sodium azide).
-
Size-Exclusion Chromatography (SEC) system for purification.
Methodology:
-
Antibody Preparation: Ensure the azide-functionalized antibody is in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Reaction Setup: In a suitable reaction vessel, add the required volume of the antibody solution.
-
Add Drug-Linker: While gently stirring, add a 5-10 fold molar excess of the DBCO-PEG6-Drug stock solution to the antibody solution. The excess drives the reaction to completion. Ensure the final DMSO concentration remains below 10-20% to avoid antibody denaturation.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.
-
Purification: After incubation, purify the resulting ADC to remove unreacted drug-linker and any aggregates. Size-Exclusion Chromatography (SEC) is a common and effective method.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry. Confirm the purity and integrity of the ADC using SDS-PAGE and SEC.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
m-PEG6-Azide chemical structure and properties
An In-Depth Technical Guide to m-PEG6-Azide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a versatile tool in bioconjugation and drug delivery. Detailed experimental protocols and data are presented to assist researchers and scientists in its effective utilization.
Chemical Structure and Properties
This compound, with the IUPAC name 19-azido-2,5,8,11,14,17-hexaoxanonadecane, is a monodisperse polyethylene glycol (PEG) derivative containing a terminal methoxy group and a terminal azide group. The presence of the hydrophilic six-unit PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1][2]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 1043884-49-6[1][3][4] |
| Chemical Formula | C₁₃H₂₇N₃O₆ |
| IUPAC Name | 19-azido-2,5,8,11,14,17-hexaoxanonadecane |
| Alternate IUPAC Name | 1-azido-2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |
| SMILES | COCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
| InChI Key | MACROZUHOZGXJL-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 321.37 g/mol |
| Exact Mass | 321.1900 Da |
| Appearance | Solid powder or liquid |
| Purity | >95% to >98% |
| Solubility | Soluble in DMSO |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Applications in Bioconjugation and Drug Delivery
This compound is a key reagent in "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. The terminal azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the covalent attachment of the PEG linker to molecules containing alkyne, BCN (bicyclononyne), or DBCO (dibenzocyclooctyne) moieties.
A primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). In this context, it acts as a non-cleavable linker, connecting a cytotoxic drug to an antibody. The PEG component of the linker can improve the pharmacokinetic properties of the ADC by increasing its solubility and stability.
Experimental Protocols
General Synthesis of m-PEG-Azide
The synthesis of m-PEG-azides typically involves a two-step process starting from the corresponding m-PEG-alcohol. The hydroxyl group is first converted to a better leaving group, such as a mesylate, which is then displaced by an azide ion.
Reaction Scheme:
Caption: Synthetic pathway for m-PEG-Azide.
Protocol for Synthesis of m-PEG-Azide from m-PEG-Mesylate:
-
Dissolve the dry m-PEG-mesylate (mPEG-OMs) in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add sodium azide (NaN₃), typically 1.5 equivalents, to the solution.
-
Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 12 hours.
-
After cooling to room temperature, concentrate the solution using a rotary evaporator.
-
Dissolve the residue in dichloromethane (CH₂Cl₂).
-
Wash the organic solution with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the m-PEG-azide product.
Bioconjugation using Click Chemistry
This compound can be used to link different molecules, for instance, to attach a PEG chain to a peptide. This often involves pre-functionalizing the peptide with an alkyne group.
Experimental Workflow:
Caption: Workflow for peptide PEGylation via CuAAC.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This protocol is a general guideline and should be optimized for specific molecules.
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate buffer).
-
Dissolve this compound in the same buffer or a compatible solvent.
-
Prepare a stock solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.
-
Prepare a stock solution of a copper-chelating ligand, such as TBTA, to stabilize the copper(I) and improve reaction efficiency.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified peptide and this compound (a slight excess of the PEG-azide is often used).
-
Add the copper(I) source and the ligand to the mixture.
-
Gently mix the components and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours.
-
-
Purification:
-
Once the reaction is complete, the PEGylated product can be purified from unreacted starting materials and catalyst using techniques such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques like Mass Spectrometry (to verify the molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Safety and Handling
Azide compounds are potentially explosive and should be handled with care. Avoid contact with strong acids, and oxidizing agents, and avoid heating under confinement. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when working with this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis and Purification of m-PEG6-Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-azide with six ethylene glycol units (m-PEG6-Azide). This heterobifunctional linker is a critical reagent in bioconjugation and drug delivery, primarily utilized in "click chemistry" for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details the synthetic pathway, purification protocols, and characterization of this compound and its intermediate, m-PEG6-Tosylate.
Introduction
This compound is a valuable tool in the field of bioconjugation. The methoxy-terminated polyethylene glycol (m-PEG) chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated biomolecules. The terminal azide group allows for highly specific and efficient coupling to alkyne-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), forming a stable triazole linkage. These reactions are highly chemoselective and biocompatible, making them ideal for modifying sensitive biological molecules.
The synthesis of this compound is typically a two-step process. First, the terminal hydroxyl group of commercially available m-PEG6-OH is converted into a good leaving group, commonly a tosylate (OTs). Subsequently, the tosylate is displaced by an azide nucleophile, typically from sodium azide, to yield the final product. Careful purification at each stage is crucial to ensure the high purity required for downstream applications in research and drug development.
Synthesis of this compound
The synthesis of this compound proceeds through a tosylated intermediate, m-PEG6-Tosylate.
Step 1: Synthesis of m-PEG6-Tosylate (m-PEG6-OTs)
The conversion of the primary alcohol of m-PEG6-OH to a tosylate is achieved by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, in an appropriate solvent like dichloromethane (DCM). The base neutralizes the HCl generated during the reaction.
Experimental Protocol:
-
To a solution of m-PEG6-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG6-Tosylate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Figure 1: Workflow for the synthesis and purification of m-PEG6-Tosylate.
Step 2: Synthesis of this compound
The tosylate group of m-PEG6-OTs is an excellent leaving group and can be readily displaced by the azide ion (N₃⁻) through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source in a polar aprotic solvent like dimethylformamide (DMF).
Experimental Protocol:
-
Dissolve m-PEG6-Tosylate (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere.
-
Add sodium azide (1.5 - 2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine to remove DMF and excess sodium azide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane or methanol in dichloromethane.
Figure 2: Workflow for the synthesis and purification of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| m-PEG6-OH | C₁₃H₂₈O₇ | 296.36 | Colorless to pale yellow liquid |
| m-PEG6-Tosylate | C₂₀H₃₄O₉S | 450.54 | Colorless to pale yellow oil |
| This compound | C₁₃H₂₇N₃O₆ | 321.37 | Colorless to pale yellow oil |
Table 2: Reaction Parameters and Typical Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Tosylation | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | 85 - 95 |
| Azidation | Sodium azide | Dimethylformamide | 60 - 80 | 80 - 90 |
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Table 3: Spectroscopic Data for m-PEG6-Tosylate
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.1 (t, 2H, -CH₂-OTs), ~3.5-3.7 (m, PEG backbone), ~3.3 (s, 3H, -OCH₃), ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~145, ~133, ~130, ~128 (Ar-C), ~72-68 (PEG backbone), ~59 (-OCH₃), ~21 (Ar-CH₃) |
| FT-IR (neat) | ~3030 (Ar C-H), ~2900 (Aliphatic C-H), ~1600 (Ar C=C), ~1360 & ~1175 (S=O), ~1100 (C-O) cm⁻¹ |
| HRMS (ESI+) | m/z calculated for C₂₀H₃₄O₉SNa [M+Na]⁺, found |
Table 4: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~3.6-3.7 (m, PEG backbone), ~3.4 (t, 2H, -CH₂-N₃), ~3.3 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~72-69 (PEG backbone), ~59 (-OCH₃), ~51 (-CH₂-N₃)[1] |
| FT-IR (neat) | ~2900 (Aliphatic C-H), ~2100 (N₃ stretch, characteristic) , ~1100 (C-O) cm⁻¹[2] |
| HRMS (ESI+) | m/z calculated for C₁₃H₂₇N₃O₆Na [M+Na]⁺, found |
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis and purification of this compound, a key reagent for bioconjugation and drug delivery applications. The two-step synthesis, involving the formation of a tosylate intermediate followed by nucleophilic substitution with azide, provides good overall yields. The detailed experimental protocols and characterization data provided herein will be a valuable resource for researchers and scientists in the field. Adherence to the described purification methods is critical for obtaining high-purity this compound, which is essential for its successful application in the development of advanced therapeutics and research tools.
References
Technical Guide: m-PEG6-Azide for Bioconjugation and Drug Development
This technical guide provides an in-depth overview of m-PEG6-Azide, a methoxy-terminated polyethylene glycol derivative containing a terminal azide group. It is a valuable tool for researchers, scientists, and drug development professionals involved in bioconjugation, particularly through "click chemistry." This document details its physicochemical properties, applications, and a representative experimental protocol for its use.
Physicochemical Properties
This compound is a well-defined, discrete PEG (dPEG®) reagent. Its monodispersity ensures batch-to-batch consistency, which is critical in therapeutic and diagnostic development. The key quantitative data for this molecule are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C13H27N3O6 | [1][2][3] |
| Molecular Weight | 321.37 g/mol | [1][2] |
| Exact Mass | 321.1900 g/mol | |
| CAS Number | 1043884-49-6 | |
| Purity | >95% |
Applications in Research and Drug Development
The primary utility of this compound lies in its terminal azide functional group, which enables covalent modification of various molecules and biomolecules through highly efficient and specific chemical reactions.
1. Click Chemistry:
This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are characterized by:
-
High Specificity: The azide group reacts selectively with terminal alkynes (in CuAAC) or strained cyclooctynes like DBCO and BCN (in SPAAC), avoiding side reactions with other functional groups commonly found in biological systems.
-
High Yield and Favorable Kinetics: The reactions proceed rapidly under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules.
-
Bioorthogonality: The azide and alkyne functional groups are largely absent in biological systems, ensuring that the reaction only occurs between the intended partners.
2. Antibody-Drug Conjugates (ADCs):
This compound serves as a non-cleavable linker in the synthesis of ADCs. In this context, the PEG component offers several advantages:
-
Increased Solubility: The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate, which is often a challenge with hydrophobic cytotoxic payloads.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially extending its circulation half-life.
-
Linker Functionality: The azide group provides a stable attachment point for a cytotoxic drug that has been modified with a corresponding alkyne group.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating this compound to an alkyne-modified protein. The concentrations and volumes are starting points and should be optimized for specific applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare the catalyst premix: In a microcentrifuge tube, combine the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. For instance, mix 10 µL of 20 mM CuSO4 with 10 µL of 100 mM THPTA. Vortex briefly. Let the solution stand for a few minutes.
-
Add reagents to the protein: To 50 µL of the protein solution, add the following in order, mixing gently after each addition:
-
Sufficient reaction buffer to bring the final volume to 100 µL.
-
This compound to achieve a final concentration of 4-50 molar equivalents relative to the protein. .
-
The prepared CuSO4/THPTA catalyst premix.
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the cycloaddition.
-
Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: The resulting PEGylated protein can be purified from excess reagents and byproducts using standard methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
Workflow Visualization
The following diagram illustrates the key steps in the CuAAC conjugation of an alkyne-modified protein with this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
An In-depth Technical Guide to the Solubility of m-PEG6-Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of m-PEG6-Azide, a versatile bifunctional linker commonly employed in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). An understanding of its solubility in various solvents is critical for its effective handling, formulation, and application in diverse experimental and developmental workflows.
This compound is a click chemistry reagent that contains an azide group, enabling it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, which in turn influences its solubility characteristics.[3][4][5]
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in dimethyl sulfoxide (DMSO). The following table summarizes the available quantitative data. It is important to note that for hygroscopic solvents like DMSO, using a freshly opened solvent is crucial as absorbed water can significantly impact solubility.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 | 0.311 | Ultrasonic assistance may be required. |
| Water | H₂O | 18.02 | Data Not Available | Data Not Available | The PEG spacer suggests good aqueous solubility. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data Not Available | Data Not Available | Expected to be soluble based on its polar aprotic nature. |
| Ethanol | C₂H₅OH | 46.07 | Data Not Available | Data Not Available | Expected to be soluble. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various solvents of interest. This protocol is based on the widely accepted shake-flask method, which is a reliable technique for ascertaining the saturation solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid or liquid)
-
Selected solvents (e.g., water, ethanol, DMF) of high purity
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a calibrated UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Standard Curve:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to create a set of standards with decreasing concentrations.
-
Analyze these standards using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry) to generate a standard curve of signal versus concentration. This curve will be used to determine the concentration of the saturated solutions.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Record the total weight of the vial and the compound.
-
Add a known volume or weight of the selected solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
For finely dispersed solids, centrifugation at a controlled temperature can be used to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the standard curve.
-
Analyze the diluted sample using the same analytical method used for the standard curve.
-
-
Data Calculation:
-
Using the standard curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of this compound and a robust protocol for its determination in various solvents. Accurate solubility data is fundamental for the successful design and execution of experiments involving this important chemical entity.
References
An In-depth Technical Guide to the Safe Handling of m-PEG6-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling protocols for m-PEG6-Azide (19-azido-2,5,8,11,14,17-hexaoxanonadecane), a common reagent in bioconjugation, click chemistry, and the development of antibody-drug conjugates (ADCs). Due to the presence of an azide functional group, this compound requires careful handling to mitigate potential hazards. This document outlines the known properties, safety precautions, emergency procedures, and experimental workflows to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a polyethylene glycol (PEG) derivative containing a terminal azide group. The PEG linker enhances aqueous solubility, while the azide group allows for specific chemical reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively).[1][2][3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1043884-49-6 | |
| Molecular Formula | C13H27N3O6 | |
| Molecular Weight | 321.37 g/mol | |
| Appearance | Solid powder or liquid | |
| Purity | Typically >95% or >98% | |
| Solubility | Soluble in DMSO | |
| Exact Mass | 321.1900 g/mol | |
| XLogP3 | 0.2 |
Note: Some properties are computed and may vary slightly between suppliers.
Hazard Identification and Classification
GHS Hazard Classification (Anticipated)
Based on analogous compounds, this compound is anticipated to be classified as:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is also crucial to recognize the general hazards of organic azides. They can be energetic and potentially explosive, especially under conditions of heat, friction, or shock.
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be followed:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Change gloves frequently and after any sign of contamination.
-
Skin and Body Protection: A lab coat is mandatory. For procedures with a risk of splashing, additional protection such as an apron or sleeves may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact.
-
Use in a Well-Ventilated Area: A chemical fume hood is strongly recommended for all manipulations of the compound.
-
Avoid Dust and Aerosol Formation.
-
Do Not Handle with Metal Utensils: Metal azides, which can be highly explosive, may form upon contact with certain metals. Use plastic or glass spatulas.
-
Avoid Incompatible Materials: Do not mix with strong acids, strong bases, oxidizing agents, or reducing agents. Contact with acids can form the highly toxic and explosive hydrazoic acid. Avoid use with halogenated solvents.
-
Grounding: For larger quantities, take precautionary measures against static discharge.
Storage
Proper storage is crucial to maintain the stability and integrity of this compound and to ensure safety.
Table 2: Storage Conditions for this compound
| Condition | Temperature | Duration | Source |
| Short-term (as received) | 0 - 4 °C | Days to weeks | |
| Long-term (as received) | -20 °C | Months to years | |
| Stock Solution | -20 °C | Up to 1 month | |
| Stock Solution | -80 °C | Up to 6 months |
Additional Storage Guidelines:
-
Store in a dry, dark place.
-
Keep the container tightly sealed.
-
Store away from incompatible materials.
-
For solutions, store in aliquots to avoid repeated freeze-thaw cycles.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. | |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
-
Evacuate the Area: Ensure all personnel are in a safe location.
-
Ensure Adequate Ventilation.
-
Wear Appropriate PPE: Full PPE, including respiratory protection if necessary, should be worn during cleanup.
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Clean-up: For solid spills, carefully sweep up and place in a suitable container for disposal. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows for the safe handling of this compound.
Caption: Workflow for the safe preparation and handling of this compound.
Caption: Logical flow for responding to an emergency involving this compound.
Conclusion
This compound is a valuable tool in modern drug development and bioconjugation research. However, its azide functionality necessitates a thorough understanding of its potential hazards and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from your supplier and your institution's safety policies before beginning work.
References
An In-Depth Technical Guide to PEGylation with m-PEG6-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PEGylation utilizing m-PEG6-Azide, a discrete polyethylene glycol (PEG) reagent increasingly employed in bioconjugation for therapeutic and research applications. We will delve into the core principles of PEGylation, the specifics of this compound, detailed experimental protocols for its use in click chemistry, and methods for the characterization of the resulting conjugates.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a protein, peptide, or small-molecule drug. This modification can significantly enhance the therapeutic properties of the conjugated molecule by:
-
Increasing hydrodynamic size: This leads to reduced renal clearance and a prolonged plasma half-life.
-
Masking from the immune system: The hydrophilic and flexible nature of the PEG chain can shield the conjugated molecule from immune recognition, reducing its immunogenicity.
-
Improving solubility and stability: PEGylation can enhance the solubility of hydrophobic molecules and protect them from enzymatic degradation.
This compound is a methoxy-capped, discrete PEG linker with six ethylene glycol units and a terminal azide group. Its discrete nature ensures batch-to-batch consistency, a critical factor in pharmaceutical development. The terminal azide group enables highly specific and efficient conjugation to molecules containing a compatible functional group, primarily through "click chemistry" reactions.[1][2][3]
Core Concepts of this compound Chemistry
This compound is a versatile tool for bioconjugation, primarily through two types of bioorthogonal "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
CuAAC: This reaction involves the formation of a stable triazole linkage between the terminal azide of this compound and a terminal alkyne on the target molecule. The reaction is catalyzed by Cu(I) ions and is known for its high efficiency and rapid kinetics.
-
SPAAC: This is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne allows the reaction to proceed without the need for a catalyst, which is advantageous for applications involving live cells or in vivo systems where copper toxicity is a concern.
The choice between CuAAC and SPAAC depends on the specific application, with CuAAC generally offering faster reaction rates and SPAAC providing a bioorthogonal approach for cellular and in vivo studies.
Quantitative Data on PEGylation with Azide-PEG Linkers
The following tables summarize key quantitative parameters for PEGylation reactions involving azide-functionalized PEG linkers. While specific data for this compound is limited in the public domain, the following represents typical values for similar short-chain PEG-azides.
Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics
| Reaction Type | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Terminal Alkyne | 10 - 100 | |
| SPAAC | DBCO | 0.24 - 0.31 | |
| SPAAC | BCN | 0.07 - 0.15 |
Table 2: Typical Drug-to-Antibody Ratio (DAR) for PEGylated ADCs
| Conjugation Method | Average DAR | DAR Range | Reference |
| Cysteine-based | 3.5 - 4.0 | 0 - 8 | |
| Lysine-based | 3.54 | 0 - 8 |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized protein.
Materials:
-
This compound
-
Alkyne-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Desalting column for purification
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Addition: Add this compound to the protein solution at a 5- to 20-fold molar excess.
-
Catalyst Premix: In a separate tube, prepare the Cu(I) catalyst by mixing the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is often used.
-
Reaction Initiation: Add the catalyst premix to the protein/PEG-azide mixture. Then, initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Remove excess reagents and purify the PEGylated protein using a desalting column or size-exclusion chromatography (SEC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines the copper-free conjugation of this compound to a DBCO-functionalized protein.
Materials:
-
This compound
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Desalting column for purification
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the DBCO-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Addition: Add this compound to the protein solution at a 3- to 10-fold molar excess.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 4°C overnight. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the PEGylated protein using a desalting column or SEC to remove unreacted this compound.
Characterization of this compound Conjugates
Mass Spectrometry (MS)
LC-MS is a powerful tool for characterizing PEGylated proteins. It can be used to:
-
Confirm conjugation: An increase in the molecular weight of the protein corresponding to the mass of the this compound moiety confirms successful conjugation.
-
Determine the Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), the number of drug-linker molecules conjugated to the antibody can be determined by analyzing the mass spectrum of the intact ADC. The average DAR is calculated based on the relative abundance of each species (antibody with 0, 1, 2, etc. drugs attached).
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. It is used to:
-
Assess purity: SEC can separate the PEGylated conjugate from unreacted protein and excess PEG reagents.
-
Detect aggregation: The formation of high-molecular-weight aggregates, a potential issue with biotherapeutics, can be monitored by SEC.
Application in Targeted Drug Delivery: Targeting the EGFR Signaling Pathway
A prominent application of PEGylation with reagents like this compound is in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. A common target in many cancers is the Epidermal Growth Factor Receptor (EGFR).
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. In many tumors, EGFR is overexpressed, making it an attractive target for ADCs. An ADC targeting EGFR typically consists of an anti-EGFR monoclonal antibody linked to a potent cytotoxic drug via a linker, which could incorporate an this compound moiety.
Upon binding to EGFR on the surface of a cancer cell, the ADC is internalized. Inside the cell, the cytotoxic drug is released, leading to cell death. The PEG linker can improve the pharmacokinetics and reduce the immunogenicity of the ADC.
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Simplified EGFR Signaling Pathway and ADC Targeting.
References
The Lynchpin of Bioconjugation: A Technical Guide to m-PEG6-Azide
For researchers, scientists, and professionals in drug development, the precise and stable linkage of molecules is paramount. In the intricate world of bioconjugation, m-PEG6-Azide has emerged as a critical tool, offering a versatile and reliable bridge for creating complex biomolecular architectures. This in-depth technical guide explores the core functionalities of this compound, its applications, and the experimental protocols that underpin its use.
This compound, or α-methoxy-ω-azido-hexa(ethylene glycol), is a heterobifunctional linker characterized by a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene glycol units and a terminal azide group. This unique structure imparts a range of desirable properties, making it a favored reagent in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] The PEG component enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting bioconjugate, while the azide group serves as a highly specific reactive handle for "click chemistry."[3][4]
Core Functionality: A Bridge Built on Click Chemistry
The primary role of this compound in bioconjugation lies in its participation in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This versatile linker can react with alkyne-containing molecules through two principal pathways: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
The azide group's high selectivity and stability under a wide range of reaction conditions make it an ideal functional group for bioconjugation. These reactions are bio-orthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is characterized by high yields and mild reaction conditions. The use of a copper(I) catalyst is essential for the reaction to proceed at a practical rate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as in living systems, SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. The driving force for this reaction is the relief of ring strain in the cyclooctyne.
Physicochemical and Biopharmaceutical Properties
The incorporation of the this compound linker can significantly influence the properties of the resulting bioconjugate.
| Property | Description | Reference |
| Molecular Formula | C13H27N3O6 | |
| Molecular Weight | 321.37 g/mol | |
| Purity | Typically >95-98% | |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media. | |
| Stability | The resulting triazole linkage is highly stable. Stock solutions of this compound are typically stored at -20°C to -80°C. | |
| Pharmacokinetics | PEGylation is known to prolong circulation time by reducing opsonization and renal clearance. The specific impact of the short PEG6 chain will depend on the overall construct. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in bioconjugation. Below are generalized protocols for CuAAC and SPAAC reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein-Small Molecule Conjugation
This protocol outlines a general procedure for conjugating an alkyne-modified small molecule to a protein that has been functionalized with this compound.
Materials:
-
Azide-functionalized protein (prepared by reacting the protein with an NHS-PEG6-Azide linker)
-
Alkyne-containing small molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for dissolving the small molecule
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-containing small molecule in DMSO or DMF.
-
Prepare stock solutions of CuSO4, the reducing agent, and the ligand in a suitable buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized protein with the alkyne-containing small molecule in the desired molar ratio (typically a slight excess of the small molecule).
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for the specific reactants. Gentle mixing may be required.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.
-
-
Characterization:
-
Characterize the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy or mass spectrometry) and to confirm its purity and integrity.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Formation
This protocol describes the conjugation of an azide-containing drug-linker (utilizing this compound) to a monoclonal antibody (mAb) functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-functionalized monoclonal antibody
-
Azide-containing drug-linker (e.g., this compound-Val-Cit-PAB-Payload)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Preparation of Solutions:
-
Prepare the DBCO-functionalized mAb in the reaction buffer at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of the azide-containing drug-linker in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the required volume of the DBCO-functionalized mAb solution.
-
Add the azide-containing drug-linker stock solution to the antibody solution. A 5-10 fold molar excess of the drug-linker is a common starting point.
-
Incubate the reaction mixture at room temperature or 4°C for 4-24 hours. The reaction progress can be monitored by techniques like HIC-HPLC.
-
-
Purification:
-
Purify the resulting ADC using methods such as protein A affinity chromatography, size-exclusion chromatography, or tangential flow filtration to remove unreacted drug-linker and other impurities.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.
-
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows involving this compound.
Caption: Chemical Structure of this compound.
Caption: CuAAC Bioconjugation Workflow.
Caption: SPAAC Bioconjugation Workflow.
Caption: Logical Relationship in Bioconjugation.
Conclusion
This compound stands as a testament to the power of precision chemical tools in advancing biological and therapeutic research. Its defined structure, coupled with the robust and versatile nature of click chemistry, provides a reliable method for constructing complex bioconjugates. By understanding the fundamental principles of its reactivity and the practical considerations of experimental protocols, researchers can effectively leverage this compound to develop the next generation of targeted therapies and diagnostic agents. As the field of bioconjugation continues to evolve, the role of well-defined linkers like this compound will undoubtedly remain central to innovation and success.
References
An In-Depth Technical Guide to m-PEG6-Azide for Beginners in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of m-PEG6-Azide, a versatile tool in the field of click chemistry. It is designed for researchers and professionals who are new to this area, offering foundational knowledge, quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in bioconjugation, drug delivery, and other advanced research fields.
Introduction to this compound and Click Chemistry
This compound is a chemical reagent that combines a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene glycol units with a terminal azide group (-N3). The PEG component is a hydrophilic and biocompatible polymer that enhances the solubility and stability of conjugated molecules, such as drugs, peptides, or proteins. The azide group is a key functional group for "click chemistry," a term that describes reactions that are modular, high-yielding, and stereospecific, and that proceed under mild conditions.
The primary utility of this compound lies in its ability to participate in two major types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo studies.[1]
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C13H27N3O6 | [2] |
| Molecular Weight | 321.37 g/mol | [2] |
| Appearance | Liquid | [3] |
| Solubility | Soluble in DMSO. The PEG chain enhances solubility in aqueous media. | [3] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. |
Core Principles: The Chemistry of Azide Linkers
The azide group of this compound serves as a "handle" for conjugation. Its reactivity is central to the formation of a stable triazole linkage, which connects the PEG chain to a molecule of interest.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common form of click chemistry. It involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often used to stabilize the copper(I) catalyst and increase reaction efficiency.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant that is ideal for biological applications where copper toxicity is a concern. This reaction relies on the high ring strain of cyclooctynes, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), to react spontaneously with azides.
Quantitative Data Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a key consideration.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (copper-free) |
| Biocompatibility | Potential cytotoxicity due to copper catalyst. | Highly biocompatible, suitable for in vivo applications. |
| Reaction Rate | Generally faster. | Slower than CuAAC, but rates are improving with new cyclooctynes. |
| Second-Order Rate Constant | 10 - 100 M⁻¹s⁻¹ | 10⁻² - 1 M⁻¹s⁻¹ |
| Selectivity | Highly regioselective (forms 1,4-isomer exclusively). | Can produce a mixture of regioisomers. |
| Yields | Generally high to quantitative. | Variable, can be high but may be lower than CuAAC in some cases. |
Experimental Protocols
The following are generalized protocols for using this compound in click chemistry. Optimization may be required for specific applications.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis using CuAAC
This protocol describes the conjugation of an azide-containing drug to an alkyne-modified antibody using this compound as a component of the drug-linker.
Materials:
-
Alkyne-modified monoclonal antibody (mAb)
-
This compound-linked cytotoxic drug
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
THPTA ligand stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving the drug-linker
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents: Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water. Dissolve the this compound-linked drug in DMSO or an appropriate buffer.
-
Copper-Ligand Complex Formation: In a separate tube, premix the CuSO4 and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified mAb solution with the desired molar excess of the this compound-linked drug solution (a molar ratio of 1:4 to 1:10 is common).
-
Add the pre-formed Cu(I)/THPTA complex to the mAb/drug solution (typically 25 equivalents relative to the azide).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide).
-
Gently mix and incubate the reaction at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification: Purify the resulting ADC using an SEC column to remove excess drug-linker and other small molecules.
-
Characterization: Analyze the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.
Protocol 2: Protein Labeling using SPAAC
This protocol outlines the labeling of an azide-modified protein with a DBCO-functionalized molecule, where this compound would be used to introduce the azide group onto the protein in a prior step.
Materials:
-
Azide-modified protein (prepared using a suitable method, e.g., with an azide-NHS ester)
-
DBCO-functionalized molecule (e.g., a fluorescent dye)
-
PBS, pH 7.4 (or other suitable buffer, free of azides)
-
DMSO for dissolving the DBCO-functionalized molecule
Procedure:
-
Preparation of Reagents: Dissolve the azide-modified protein in PBS to a desired concentration (e.g., 1-10 mg/mL). Dissolve the DBCO-functionalized molecule in DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the DBCO-functionalized molecule stock solution. A 5- to 20-fold molar excess of the DBCO reagent is typically used.
-
Ensure the final concentration of DMSO is kept below 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by analyzing aliquots using SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted DBCO-functionalized molecule using a desalting column or dialysis.
-
Characterization: Confirm successful labeling by techniques such as UV-Vis spectroscopy (for dye-labeled proteins), fluorescence imaging, or mass spectrometry.
Visualization of an ADC Synthesis and Testing Workflow
The following diagram illustrates a typical workflow from the synthesis of an Antibody-Drug Conjugate using this compound to its subsequent in vitro evaluation.
This guide provides the foundational knowledge for incorporating this compound into various research and development workflows. By understanding its properties and the principles of click chemistry, researchers can leverage this powerful tool for the precise and efficient construction of complex biomolecular conjugates.
References
An In-depth Technical Guide to the Reactivity of the Azide Group in m-PEG6-Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the azide group in methoxy-polyethylene glycol (6)-azide (m-PEG6-Azide). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile reagent in bioconjugation, drug delivery systems, and other advanced applications. This document details the core principles of its reactivity, provides quantitative data, outlines detailed experimental protocols, and visualizes key experimental workflows.
Core Principles of this compound Reactivity
This compound is a chemical modification reagent characterized by a terminal azide group (-N₃) attached to a short, discrete polyethylene glycol (PEG) chain with six ethylene glycol units, capped with a methoxy group. The reactivity of this molecule is dominated by the azide functional group, which is known for its participation in highly specific and efficient "click chemistry" reactions.[1][2][3] The PEG linker imparts hydrophilicity, which can enhance the solubility of the molecule and its conjugates in aqueous media.[2][3]
The azide group is a cornerstone of bioorthogonal chemistry, meaning it can react selectively with a partner functional group within a complex biological environment without interfering with native biochemical processes. The primary reactions involving the azide group of this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide. The inherent ring strain of the cyclooctyne significantly accelerates the reaction rate, obviating the need for a cytotoxic copper catalyst and making it particularly suitable for applications in living systems. The reaction forms a stable triazole linkage.
The stability of the azide group under typical bioconjugation conditions and the resulting stability of the triazole ring make this compound an excellent choice for creating robust and long-lasting bioconjugates.
Quantitative Data on Azide Reactivity
The reactivity of azides in click chemistry is influenced by factors such as the structure of the azide, the alkyne partner, the catalyst system (for CuAAC), and the reaction conditions. While specific kinetic data for this compound is not extensively published, the following table summarizes typical reaction parameters and kinetic data for similar azide-alkyne cycloaddition reactions, which can serve as a valuable reference.
| Reaction Type | Alkyne Partner | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions | Key Characteristics |
| CuAAC | Terminal Alkyne | 1 - 100 | Aqueous buffer, Room Temperature, Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | High yields, fast reaction rates, regioselective (forms 1,4-isomer). |
| SPAAC | DBCO | ~0.1 - 1.0 | Aqueous buffer (e.g., PBS), Room Temperature or 37°C | Copper-free, bioorthogonal, moderate reaction rates. |
| SPAAC | BCN | ~0.1 - 0.5 | Aqueous buffer, Room Temperature or 37°C | Copper-free, bioorthogonal, generally slightly slower than DBCO with simple azides. |
Note: Reaction rates can be influenced by the specific azide and alkyne structures, solvent, pH, and temperature. The provided values are approximate and intended for comparative purposes.
Experimental Protocols
The following are detailed methodologies for performing CuAAC and SPAAC reactions with this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of an alkyne-modified peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional, but recommended for biomolecule stability)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., HPLC with a C18 column)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the reaction buffer or a compatible solvent like DMSO to create a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution and the this compound stock solution. A 1.5 to 5-fold molar excess of this compound over the peptide is typically used.
-
If using a ligand, add it to the reaction mixture at this stage (typically at a concentration equal to or greater than the copper concentration).
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress by a suitable analytical technique, such as LC-MS, to observe the formation of the product and consumption of the starting materials.
-
-
Purification:
-
Once the reaction is complete, purify the peptide-PEG conjugate from excess reagents and byproducts using reverse-phase HPLC.
-
Lyophilize the collected fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by LC-MS and/or MALDI-TOF mass spectrometry.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines the conjugation of a DBCO-modified protein with this compound.
Materials:
-
DBCO-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation:
-
Prepare the DBCO-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dissolve this compound in the reaction buffer or a compatible solvent like DMSO to create a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein solution and the this compound stock solution. A 3 to 10-fold molar excess of this compound is commonly used.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours.
-
The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in the protein's molecular weight) or LC-MS.
-
-
Purification:
-
Remove excess this compound and any byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column for small scale) or dialysis.
-
-
Characterization:
-
Analyze the purified protein-PEG conjugate by SDS-PAGE, LC-MS, and/or other relevant techniques to confirm conjugation and assess purity.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described in the protocols.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
The azide group of this compound offers a powerful and versatile handle for bioconjugation through highly efficient and specific click chemistry reactions. Its participation in both copper-catalyzed and strain-promoted cycloadditions provides researchers with a flexible toolkit for a wide range of applications, from the synthesis of antibody-drug conjugates to the surface modification of nanoparticles and the labeling of biomolecules in living systems. By understanding the core principles of its reactivity and following robust experimental protocols, scientists and drug development professionals can effectively leverage the capabilities of this compound to advance their research and therapeutic development programs.
References
Methodological & Application
Application Notes and Protocols for m-PEG6-Azide Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-Azide is a methoxy-terminated polyethylene glycol (PEG) linker containing an azide moiety. This hydrophilic, six-unit PEG spacer enhances solubility and reduces steric hindrance, making it an ideal tool for bioconjugation. The terminal azide group allows for covalent attachment to proteins and other biomolecules through highly selective and efficient "click chemistry" reactions.[1][2][3] This document provides detailed protocols for protein labeling using this compound via two primary click chemistry methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The azide group of this compound can react with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes like dibenzocyclooctyne (DBCO) without a catalyst (SPAAC) to form a stable triazole linkage.[1][4] These reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without interfering with native biological processes. This specificity makes this compound a valuable reagent for various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and immobilization of proteins for biochemical assays.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound serves as a non-cleavable linker to conjugate cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
Protein Labeling for Imaging: Fluorescent dyes functionalized with an alkyne or cyclooctyne can be attached to azide-modified proteins for visualization by microscopy.
-
Surface Immobilization: Proteins can be tethered to surfaces functionalized with alkyne or cyclooctyne groups for applications such as ELISA and biosensors.
-
Proteomics: this compound can be used to label and enrich specific protein populations for mass spectrometry analysis.
Quantitative Data Summary
The efficiency of protein labeling with this compound can be influenced by the chosen click chemistry method, reaction conditions, and the nature of the protein and its modification. The following tables provide a summary of typical quantitative parameters for protein labeling reactions.
Table 1: Comparison of CuAAC and SPAAC for Protein Labeling
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast with catalyst | Fast, dependent on the strain of the cyclooctyne |
| Biocompatibility | Copper catalyst can be toxic to living cells | Generally biocompatible, "copper-free" |
| Reactants | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Typical Molar Excess of PEG-Azide | 5-20 fold | 5-20 fold |
| Typical Protein Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Typical Reaction Time | 1-4 hours | 1-12 hours |
| Labeling Efficiency | Generally high (>90%) | High (>85%) |
Table 2: Typical Reaction Conditions for this compound Labeling
| Parameter | Condition |
| This compound Stock Solution | 10 mM in DMSO |
| Protein Buffer | Amine-free buffer (e.g., PBS), pH 7.2-7.8 |
| CuAAC Catalyst (Premixed) | 50 mM CuSO₄, 50 mM THPTA (or other Cu(I) ligand) |
| CuAAC Reducing Agent | 500 mM Sodium Ascorbate (freshly prepared) |
| SPAAC Reagent (e.g., DBCO-alkyne) | 10 mM in DMSO |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C |
| Purification Method | Size exclusion chromatography (e.g., Zeba™ spin desalting columns) or dialysis |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Protein Labeling with this compound
The general workflow for labeling a target protein with this compound involves two main stages: first, the introduction of a reactive handle (an alkyne or a strained cyclooctyne) onto the target protein, and second, the click chemistry reaction with this compound.
Caption: General experimental workflow for protein labeling.
Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release
This diagram illustrates the mechanism of action for an ADC created using an this compound linker.
Caption: ADC internalization and payload release mechanism.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein that has been pre-functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified protein (1-10 mg/mL in PBS, pH 7.4)
-
This compound (BroadPharm, Cat. No. BP-20456 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Sodium Ascorbate (500 mM in water, prepare fresh )
-
Zeba™ Spin Desalting Columns (7K MWCO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a fresh 500 mM solution of Sodium Ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein.
-
Add this compound stock solution to achieve a 10-fold molar excess over the protein.
-
Prepare the catalyst solution by mixing equal volumes of 50 mM CuSO₄ and 50 mM THPTA.
-
Add the CuSO₄/THPTA catalyst solution to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Remove the excess reagents and byproducts by purifying the reaction mixture using a Zeba™ Spin Desalting Column according to the manufacturer's instructions.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.
-
Confirm the labeling efficiency and stoichiometry by mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling a protein functionalized with a strained cyclooctyne, such as DBCO. This method is "copper-free" and suitable for live-cell labeling.
Materials:
-
DBCO-modified protein (1-10 mg/mL in PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Zeba™ Spin Desalting Columns (7K MWCO)
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein.
-
Add the this compound stock solution to achieve a 10-fold molar excess over the protein.
-
Gently mix the reaction and incubate at room temperature for 4-12 hours, or at 4°C overnight.
-
-
Purification:
-
Purify the labeled protein using a Zeba™ Spin Desalting Column to remove unreacted this compound.
-
-
Analysis:
-
Confirm the conjugation by SDS-PAGE, observing the molecular weight shift.
-
Determine the degree of labeling using mass spectrometry.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient protein modification with alkyne/DBCO.- Hydrolysis of NHS-ester modification reagent.- Inactive Cu(I) catalyst (CuAAC).- Insufficient reaction time or temperature. | - Optimize the protein modification step.- Prepare NHS-ester solutions fresh.- Ensure Sodium Ascorbate is freshly prepared.- Increase incubation time or perform the reaction at a higher temperature (if the protein is stable). |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability under reaction conditions. | - Keep the final DMSO concentration below 10% (v/v).- Perform the reaction at 4°C.- Use a more hydrophilic version of the labeling reagent if available. |
| Non-specific Labeling | - Side reactions with other amino acid residues. | - Ensure the protein modification step is specific to the desired functional group (e.g., primary amines for NHS esters).- Optimize the pH of the reaction buffer. |
Conclusion
This compound is a versatile and efficient reagent for protein labeling through click chemistry. The choice between CuAAC and SPAAC depends on the specific application and the sensitivity of the biological system to copper. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can successfully conjugate this compound to their proteins of interest for a wide range of applications in research, diagnostics, and drug development.
References
Step-by-Step Guide for m-PEG6-Azide Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing m-PEG6-Azide in click chemistry reactions, a cornerstone of modern bioconjugation and drug development. These protocols are designed to be a starting point for your experiments, and optimization may be required for specific applications.
Introduction to this compound in Click Chemistry
This compound is a chemical modification reagent containing a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene glycol units and an azide functional group. The PEG linker enhances the solubility and biocompatibility of the conjugated molecule, while the terminal azide group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules via "click" chemistry. This reaction's high efficiency, selectivity, and biocompatibility make it ideal for creating complex molecular structures in various applications, including the development of antibody-drug conjugates (ADCs).[1][2][3]
Two primary forms of azide-alkyne click chemistry are widely used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to join terminal alkynes and azides, forming a stable 1,4-disubstituted 1,2,3-triazole.[2][4] It is known for its fast reaction kinetics and high yields.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Quantitative Data Summary
The efficiency of click chemistry reactions can be influenced by several factors, including the choice of reactants, catalyst, solvent, and temperature. The following table summarizes typical reaction parameters for both CuAAC and SPAAC.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | This compound, Terminal Alkyne-functionalized molecule | This compound, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1.5:1 | 1.5:1 to 3:1 (Azide:Cyclooctyne) |
| Copper Source (for CuAAC) | CuSO₄·5H₂O (with a reducing agent like sodium ascorbate) | Not Applicable |
| Ligand (for CuAAC) | THPTA, TBTA | Not Applicable |
| Solvent | Aqueous buffers (e.g., PBS pH 7.4), DMSO, DMF, or mixtures | Aqueous buffers (e.g., PBS pH 7.4), DMSO, DMF |
| Temperature | Room Temperature to 50°C | 4°C to 37°C |
| Reaction Time | 30 minutes to 48 hours | 2 to 24 hours |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Functionalized Protein
This protocol provides a general procedure for the copper-catalyzed conjugation of this compound to a protein containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized protein
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Nitrogen or Argon gas (optional)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dissolve the alkyne-functionalized protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water or DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized protein solution and the this compound stock solution. The final molar ratio of azide to alkyne should be between 1:1 and 1.5:1.
-
Add the THPTA ligand to the reaction mixture. The final concentration should be optimized, but a common starting point is 5 times the concentration of CuSO₄.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon gas for a few minutes.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ solution to the reaction mixture.
-
Immediately add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the reaction.
-
Gently mix the solution by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants. Monitor the reaction progress if possible.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Further purify the PEGylated protein from unreacted protein using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.
-
Confirm the identity and purity of the conjugate using mass spectrometry (e.g., ESI-MS) and HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-Functionalized Antibody
This protocol describes the copper-free conjugation of this compound to an antibody functionalized with a DBCO group.
Materials:
-
This compound
-
DBCO-functionalized antibody
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Ensure the DBCO-functionalized antibody is in an azide-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-functionalized antibody solution.
-
Add the this compound stock solution to the antibody solution. A molar excess of this compound (e.g., 1.5 to 3-fold) is recommended to ensure complete reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by analyzing small aliquots over time.
-
-
Purification:
-
Purify the resulting PEGylated antibody conjugate using size-exclusion chromatography (SEC) to remove excess this compound.
-
If further purification is needed to separate the conjugate from unreacted antibody, ion-exchange chromatography (IEX) can be employed.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using SDS-PAGE, mass spectrometry, and HPLC.
-
Visualizations
The following diagrams illustrate the experimental workflows and underlying principles of this compound click chemistry.
References
Application Notes and Protocols for Cell Surface Modification Using m-PEG6-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of cell surfaces is a powerful tool in cellular biology, enabling a wide range of applications from tracking and imaging to modulating cellular functions and developing targeted therapeutics. m-PEG6-Azide is a versatile chemical probe that facilitates the covalent attachment of various functionalities to the cell surface through "click chemistry." This molecule consists of a methoxy-terminated polyethylene glycol (PEG) linker of six ethylene glycol units, providing a hydrophilic spacer, and a terminal azide group for bioorthogonal conjugation.
The primary method for incorporating this compound onto the cell surface involves a two-step process. First, the cell's natural metabolic machinery is utilized to introduce a complementary alkyne or strained cyclooctyne group onto cell surface glycans. This is typically achieved by culturing cells with an unnatural sugar precursor, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), which is metabolized and displayed on the cell surface as an azido-sialic acid. The exposed azide groups can then be covalently labeled with an alkyne- or cyclooctyne-functionalized molecule of interest. Alternatively, and as will be the focus of these notes, cells can be metabolically labeled with an alkyne-containing sugar, and the subsequent reaction with this compound allows for the introduction of an azide handle on the cell surface for further functionalization.
This document provides detailed protocols for cell surface modification using this compound via both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, along with quantitative data to guide experimental design.
Principle of Cell Surface Modification
The modification strategy involves two key stages:
-
Metabolic Glycoengineering: Cells are cultured with a peracetylated, alkyne-containing monosaccharide analog (e.g., N-pentenoylmannosamine (Ac₄ManNAl) or N-propargylacetylmannosamine (Ac₄ManNAc)). The cell's metabolic pathways process this unnatural sugar, incorporating it into cell surface glycoconjugates, thereby displaying alkyne groups on the cell surface.
-
Bioorthogonal Ligation: The alkyne-modified cell surface is then treated with this compound. The azide group of this compound reacts specifically and efficiently with the alkyne group on the cell surface, forming a stable triazole linkage. This reaction can be catalyzed by copper(I) (CuAAC) or proceed spontaneously with a strained cyclooctyne (SPAAC). The result is a cell surface decorated with PEG6 linkers terminating in a now-exposed functional group (in this case, the methoxy group of the PEG, or if an azide-functionalized probe is attached to the PEG, that new functionality).
Data Presentation
The efficiency of cell surface modification can be influenced by various factors, including the choice of click chemistry, reactant concentrations, and cell type. The following tables provide a summary of typical quantitative parameters for designing and evaluating cell surface modification experiments.
Table 1: Typical Reagent Concentrations and Incubation Times for Metabolic Labeling
| Parameter | Concentration Range | Typical Incubation Time | Cell Line Examples |
| Ac₄ManNAl / Ac₄ManNAc | 25-100 µM | 48-72 hours | HeLa, CHO, Jurkat, HEK293 |
| Cell Seeding Density | 1-5 x 10⁵ cells/mL | N/A | Varies by cell type |
Table 2: Comparison of CuAAC and SPAAC for Live Cell Labeling
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide. | Spontaneous cycloaddition between a strained cyclooctyne (e.g., DBCO) and an azide. |
| Cytotoxicity | Potential for cytotoxicity due to the copper catalyst. Use of a ligand like THPTA is recommended to mitigate this.[1] | Generally considered non-toxic and highly biocompatible for live-cell applications. |
| Reaction Kinetics | Very fast with catalyst optimization. | Slower than CuAAC but still efficient for cell labeling. |
| Labeling Efficiency | Can achieve high labeling efficiency, with reported product yields on membrane proteins exceeding 18%.[2] | High labeling efficiency, often preferred for live-cell imaging due to lower background and toxicity. |
Table 3: Typical Reaction Conditions for CuAAC and SPAAC on Live Cells
| Parameter | CuAAC | SPAAC |
| This compound Concentration | 25-100 µM | 20-50 µM |
| Copper Source (CuSO₄) | 50-100 µM | N/A |
| Reducing Agent (Sodium Ascorbate) | 1-2.5 mM | N/A |
| Copper Ligand (THPTA) | 250-500 µM | N/A |
| Reaction Time | 5-30 minutes | 30-60 minutes |
| Temperature | 4°C to Room Temperature | Room Temperature to 37°C |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Alkyne Reporter
This protocol describes the introduction of alkyne groups onto the cell surface using a metabolic precursor.
Materials:
-
Adherent mammalian cells (e.g., HeLa, CHO, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-alkynylmannosamine (e.g., Ac₄ManNAl or Ac₄ManNAc)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, culture flask) at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of the peracetylated alkyne-sugar in DMSO (e.g., 50 mM).
-
Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Aspirate the old medium from the cells and replace it with the alkyne-sugar-containing medium.
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting (for suspension cells) or Washing (for adherent cells):
-
For adherent cells, gently wash the cells twice with warm PBS.
-
For suspension cells, pellet the cells by centrifugation, aspirate the medium, and resuspend in warm PBS. Repeat the wash step twice.
-
-
The cells are now ready for the click chemistry reaction with this compound.
Protocol 2: Cell Surface Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction for labeling alkyne-modified cells with this compound.
Materials:
-
Alkyne-labeled cells (from Protocol 1)
-
This compound
-
Complete cell culture medium or PBS
-
DMSO
Procedure:
-
Prepare this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed complete culture medium or PBS to a final concentration of 20-50 µM.
-
-
SPAAC Reaction:
-
Add the this compound solution to the washed, alkyne-labeled cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with warm PBS to remove unreacted this compound.
-
-
The cells are now surface-modified with this compound and can be used for downstream applications or further functionalization.
Protocol 3: Cell Surface Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction. It is crucial to use a copper-chelating ligand like THPTA to minimize cytotoxicity in live cells.[1]
Materials:
-
Alkyne-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS or other suitable buffer
Procedure:
-
Prepare Reagent Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Prepare "Click" Reaction Cocktail:
-
In a microcentrifuge tube, prepare the reaction cocktail immediately before use. For a 1 mL final volume:
-
To 900 µL of PBS, add this compound to a final concentration of 25-100 µM.
-
Add CuSO₄ to a final concentration of 50-100 µM.
-
Add THPTA to a final concentration of 250-500 µM (maintain a 5:1 ligand-to-copper ratio).
-
Vortex briefly.
-
Add sodium ascorbate to a final concentration of 1-2.5 mM.
-
-
-
CuAAC Reaction:
-
Aspirate the PBS from the washed, alkyne-labeled cells and add the freshly prepared "click" reaction cocktail.
-
Incubate for 5-30 minutes at room temperature or 4°C. Protect from light if any components are light-sensitive.
-
-
Washing:
-
Aspirate the reaction cocktail and wash the cells three times with PBS to remove the catalyst and unreacted reagents.
-
-
The cells are now surface-modified with this compound.
Visualizations
Caption: Experimental workflow for cell surface modification.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with m-PEG6-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and circulation time of nanomaterials for biomedical applications. The incorporation of a terminal azide group, as in m-PEG6-Azide, provides a versatile handle for the subsequent attachment of biomolecules and targeting ligands via highly efficient and specific "click chemistry" reactions. This document provides detailed protocols for the functionalization of various nanoparticle types with this compound and methods for their characterization and application in fields such as targeted drug delivery and bio-imaging.
The this compound linker offers a balance of hydrophilicity, conferred by the six ethylene glycol units, and a reactive azide moiety for covalent conjugation. This functionalization is critical for developing advanced nanoparticle systems with tailored biological interactions. The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing for the stable attachment of a wide range of molecules containing alkyne groups.[1][2][3]
Core Applications
Nanoparticles functionalized with this compound are instrumental in a variety of research and development areas:
-
Targeted Drug Delivery: The azide group serves as a conjugation point for targeting ligands such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic payloads to diseased cells and tissues.[4][5]
-
Bio-imaging: Fluorophores or contrast agents can be "clicked" onto the nanoparticle surface, creating probes for in vivo and in vitro imaging applications.
-
Biosensors: The specific nature of click chemistry allows for the controlled orientation and attachment of biorecognition elements to the nanoparticle surface for sensing applications.
-
Reduced Immunogenicity: The PEG component of the linker helps to shield the nanoparticle from the immune system, reducing opsonization and clearance, thereby prolonging circulation time.
Experimental Protocols
The following protocols provide step-by-step instructions for the functionalization of common nanoparticle types with this compound.
Protocol 1: Functionalization of Amine-Terminated Nanoparticles (e.g., Iron Oxide, Silica)
This protocol describes the covalent attachment of this compound to nanoparticles that present primary amine groups on their surface. This is often achieved by pre-functionalizing the nanoparticles with an amine-containing silane like (3-Aminopropyl)triethoxysilane (APTES). The protocol utilizes an N-hydroxysuccinimide (NHS) ester-activated this compound to form a stable amide bond.
Materials:
-
Amine-functionalized nanoparticles (1-10 mg/mL)
-
This compound-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris or Glycine, pH 7.2
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Dialysis tubing or centrifugal filtration units for purification
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer. If the nanoparticles are stored in a buffer containing primary amines, they must be buffer-exchanged into the Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound-NHS ester in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-50 fold molar excess of the dissolved this compound-NHS ester to the nanoparticle suspension. The volume of the organic solvent should not exceed 5-10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring or rotation.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted linker and byproducts by dialysis against the Reaction Buffer or by using centrifugal filtration. Wash the nanoparticles extensively.
-
Storage: Store the purified azide-functionalized nanoparticles in a suitable buffer at 4°C.
Protocol 2: Functionalization of Gold Nanoparticles via Ligand Exchange
This protocol describes the functionalization of citrate-stabilized gold nanoparticles (AuNPs) using a thiol-terminated this compound through ligand exchange. The strong affinity of the thiol group for the gold surface drives the replacement of the citrate ions.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
This compound-Thiol
-
Ethanol
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Linker Preparation: Dissolve the this compound-Thiol in ethanol.
-
Ligand Exchange: To the aqueous solution of citrate-capped AuNPs, add the ethanolic solution of this compound-Thiol dropwise while stirring.
-
Incubation: Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Washing: Remove the supernatant containing excess linker and displaced citrate. Resuspend the nanoparticle pellet in DI water. Repeat the centrifugation and resuspension steps at least three times.
-
Storage: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.
Protocol 3: Post-Functionalization via Click Chemistry (CuAAC)
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or a targeting peptide) to the azide-functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous reactions)
-
Solvent (e.g., water, t-butanol/water mixture, or DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-functionalized nanoparticles in the chosen solvent.
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 300 mM in water).
-
If using an aqueous system, prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized nanoparticles and a molar excess (e.g., 5-20 fold) of the alkyne-containing molecule.
-
If conducting the reaction in an aqueous buffer, add the THPTA ligand to the mixture.
-
-
Initiate the Reaction:
-
Add the CuSO₄ solution to the reaction mixture.
-
Add the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.
-
-
Incubation: Allow the reaction to proceed at room temperature for 1-12 hours with gentle stirring. Reaction progress can be monitored by an appropriate analytical technique (e.g., FTIR to observe the disappearance of the azide peak).
-
Purification: Purify the conjugated nanoparticles by dialysis, centrifugal filtration, or size exclusion chromatography to remove the copper catalyst, excess alkyne-molecule, and other reagents.
-
Storage: Store the final bioconjugated nanoparticles in a suitable buffer at 4°C.
Data Presentation
Successful functionalization of nanoparticles with this compound should be confirmed by a suite of characterization techniques. The following tables summarize the expected changes in key parameters.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Functionalization
| Parameter | Before Functionalization | After this compound Functionalization | Technique |
| Hydrodynamic Diameter (nm) | Varies by core material (e.g., 10-100 nm) | Increase of 5-15 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | Typically < 0.2 for monodisperse samples | May slightly increase but should remain < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Varies (e.g., negative for citrate-capped AuNPs, positive for amine-functionalized IONPs) | Shift towards neutral (less negative or less positive) | Zeta Potential Analysis |
| Surface Plasmon Resonance (nm) (for AuNPs) | e.g., ~520 nm | Red-shift of 2-5 nm | UV-Vis Spectroscopy |
| Azide Peak (cm⁻¹) | Absent | Present around 2100 cm⁻¹ | Fourier-Transform Infrared (FTIR) Spectroscopy |
Table 2: Quantitative Analysis of Surface Ligand Density
| Method | Principle | Information Obtained |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating to determine the amount of organic coating. | Percentage of organic material by weight, can be used to estimate ligand density. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis of the nanoparticle surface. | Presence and relative abundance of nitrogen (from azide) and other elements. |
| Quantitative NMR (qNMR) | Digestion of the nanoparticle core and quantification of the released ligands against a known standard. | Number of PEG chains per nanoparticle. |
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Functionalization and Bioconjugation
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry-Mediated Nanosensors for Biochemical Assays [thno.org]
- 3. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nano.ajums.ac.ir [nano.ajums.ac.ir]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG6-Azide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-Azide is a discrete polyethylene glycol (PEG) derivative that plays a crucial role in the development of advanced drug delivery systems. Its structure, featuring a methoxy-terminated six-unit PEG chain and a terminal azide group, provides a unique combination of hydrophilicity, biocompatibility, and versatility for bioconjugation. The PEG component enhances the solubility and circulation half-life of conjugated molecules while reducing immunogenicity. The azide functionality is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which allow for the efficient and specific attachment of drug molecules, targeting ligands, or imaging agents to various nanocarriers.
These application notes provide an overview of the use of this compound in the formulation of nanoparticles and micelles for targeted drug delivery. Detailed protocols for the synthesis, functionalization, and characterization of these systems are provided to guide researchers in their drug development efforts.
Key Applications of this compound in Drug Delivery
This compound is instrumental in the surface modification of drug delivery vehicles to impart "stealth" properties, preventing their rapid clearance by the reticuloendothelial system (RES). The terminal azide group allows for the covalent attachment of alkyne-modified molecules, including:
-
Targeting Ligands: Peptides, antibodies, or small molecules that recognize and bind to specific receptors on diseased cells, thereby enhancing the targeted delivery of the therapeutic payload.
-
Therapeutic Drugs: Covalent conjugation of drugs to the nanocarrier can improve their pharmacokinetic profile and enable controlled release.
-
Imaging Agents: Fluorophores or contrast agents can be attached for diagnostic and tracking purposes.
I. This compound Functionalized Nanoparticles for Targeted Drug Delivery
Application Overview
The functionalization of nanoparticles with this compound is a widely used strategy to improve their in vivo performance. The PEG chains form a hydrophilic corona on the nanoparticle surface, which reduces opsonization and prolongs circulation time. The azide groups on the PEG termini serve as handles for the subsequent attachment of targeting moieties via click chemistry, enabling active targeting to tumor tissues or other disease sites.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of this compound functionalized nanoparticles loaded with a model anticancer drug.
| Parameter | Value | Reference |
| Hydrodynamic Diameter | 150 - 250 nm | [1] |
| Polydispersity Index (PDI) | < 0.2 | [1] |
| Zeta Potential | -10 to -25 mV | [1] |
| Drug Loading Content (DLC) | 5 - 15% (w/w) | [2] |
| Encapsulation Efficiency (EE) | 70 - 90% | [2] |
| In Vitro Drug Release (at pH 5.5, 48h) | 60 - 80% | |
| In Vitro Drug Release (at pH 7.4, 48h) | 20 - 40% |
Experimental Protocols
This protocol describes the solid-phase synthesis of a generic alkyne-terminated peptide for subsequent conjugation to azide-functionalized nanoparticles.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Propargyl amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Deprotect the Fmoc group using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid using DIC and HOBt in DMF for 2 hours.
-
Repeat the deprotection and coupling steps for the desired peptide sequence.
-
For the final coupling step, react the N-terminal amine with propargyl amine using DIC and HOBt to introduce the terminal alkyne group.
-
Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Lyophilize the purified peptide and characterize by HPLC and mass spectrometry.
This protocol details the formulation of drug-loaded polymeric nanoparticles and their surface functionalization with this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v)
-
Acetone
Procedure:
-
Dissolve PLGA and the hydrophobic drug in DCM.
-
Separately, dissolve this compound in a small amount of DCM.
-
Mix the two DCM solutions.
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath to form an oil-in-water emulsion.
-
Continue sonication for 5 minutes.
-
Stir the emulsion overnight at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in water and lyophilize for storage.
This protocol describes the copper-catalyzed click reaction to conjugate the alkyne-peptide to the azide-functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Alkyne-terminated targeting peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the azide-functionalized nanoparticles in PBS.
-
Dissolve the alkyne-terminated peptide in PBS.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
In a reaction tube, mix the nanoparticle dispersion with the peptide solution.
-
Add THPTA to the reaction mixture, followed by CuSO₄.
-
Initiate the reaction by adding sodium ascorbate.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle shaking.
-
Purify the peptide-conjugated nanoparticles by centrifugation and repeated washing with PBS to remove unreacted peptide and catalyst.
-
Resuspend the final targeted nanoparticles in a suitable buffer for characterization and in vitro/in vivo studies.
Visualization of Experimental Workflow
Caption: Workflow for nanoparticle formulation, targeting, and characterization.
II. This compound Functionalized Micelles for Drug Delivery
Application Overview
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers. This compound can be incorporated into the hydrophilic block of these copolymers. The resulting micelles possess a hydrophilic PEG shell that provides stability and longevity in circulation, and a hydrophobic core that can encapsulate poorly water-soluble drugs. The azide groups on the micelle surface are available for the attachment of targeting ligands, similar to nanoparticles.
Quantitative Data Summary
The following table presents typical characteristics of drug-loaded micelles functionalized with this compound.
| Parameter | Value | Reference |
| Critical Micelle Concentration (CMC) | 1 - 10 mg/L | |
| Hydrodynamic Diameter | 20 - 100 nm | |
| Polydispersity Index (PDI) | < 0.15 | |
| Drug Loading Content (DLC) | 10 - 25% (w/w) | |
| Encapsulation Efficiency (EE) | 80 - 95% | |
| In Vitro Drug Release (at pH 5.5, 48h) | 50 - 70% | |
| In Vitro Drug Release (at pH 7.4, 48h) | 15 - 30% |
Experimental Protocols
This protocol describes the synthesis of an amphiphilic block copolymer, for example, this compound-block-poly(ε-caprolactone) (m-PEG6-N₃-b-PCL), a common polymer for micelle formation.
Materials:
-
This compound
-
ε-caprolactone (ε-CL)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene
Procedure:
-
Dry this compound and toluene by azeotropic distillation.
-
Add this compound, ε-CL, and Sn(Oct)₂ to a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 110-130°C and stir for 24-48 hours.
-
Cool the reaction to room temperature and dissolve the polymer in DCM.
-
Precipitate the polymer in cold diethyl ether or methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the synthesized block copolymer by ¹H NMR and Gel Permeation Chromatography (GPC) to confirm its structure and molecular weight.
This protocol outlines the preparation of drug-loaded micelles using the synthesized block copolymer via the solvent evaporation method.
Materials:
-
m-PEG6-N₃-b-PCL block copolymer
-
Hydrophobic drug
-
Acetone or other suitable organic solvent
-
Deionized water
Procedure:
-
Dissolve the m-PEG6-N₃-b-PCL block copolymer and the hydrophobic drug in acetone.
-
Add the organic solution dropwise to deionized water while stirring.
-
Allow the solution to stir at room temperature for several hours to facilitate the evaporation of the organic solvent and the self-assembly of micelles.
-
Filter the micellar solution through a 0.45 µm syringe filter to remove any non-incorporated drug aggregates.
-
The resulting solution contains the drug-loaded micelles ready for characterization or further functionalization.
This protocol details the key characterization techniques for the prepared micelles.
Procedures:
-
Critical Micelle Concentration (CMC): Determine the CMC using a fluorescence probe method with pyrene. Measure the fluorescence intensity ratio (I₁/I₃) of pyrene in the presence of varying polymer concentrations. The CMC is the concentration at which a sharp decrease in the I₁/I₃ ratio is observed.
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the micelles in an aqueous solution.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the micellar solution.
-
Dissolve the dried micelles in a suitable organic solvent to disrupt the structure and release the drug.
-
Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
-
In Vitro Drug Release:
-
Place a known concentration of the drug-loaded micelle solution in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the samples using UV-Vis or HPLC.
-
Plot the cumulative percentage of drug release versus time.
-
Visualization of Micelle Formation and Functionalization
Caption: Self-assembly and targeting of this compound functionalized micelles.
Conclusion
This compound is a valuable and versatile building block for the creation of sophisticated drug delivery systems. Its incorporation into nanoparticles and micelles enhances their biocompatibility and circulation time, while the terminal azide group provides a convenient handle for the attachment of targeting ligands through efficient click chemistry reactions. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals to design, synthesize, and characterize novel and effective targeted drug delivery platforms.
References
Application Notes and Protocols for Labeling Oligonucleotides with m-PEG6-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of oligonucleotides is a critical process in the development of novel therapeutics, diagnostics, and research tools. The introduction of an m-PEG6-Azide moiety imparts several advantageous properties to oligonucleotides, including increased hydrophilicity, reduced immunogenicity, and the introduction of a versatile azide handle for subsequent "click chemistry" conjugations. This document provides detailed application notes and experimental protocols for the efficient labeling of oligonucleotides with this compound.
The primary method for attaching this compound to an oligonucleotide is through the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of this compound. This reaction forms a stable amide bond. Alternatively, for oligonucleotides functionalized with an alkyne group, the azide group of this compound can be utilized in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, both of which are highly efficient and bioorthogonal "click chemistry" reactions.[1][2][3][4][5]
Applications of this compound Labeled Oligonucleotides
Oligonucleotides labeled with this compound are valuable tools in a wide range of applications:
-
Drug Delivery and Therapeutics: PEGylation of therapeutic oligonucleotides can improve their pharmacokinetic properties by increasing their in vivo stability and reducing renal clearance.
-
Bioconjugation: The azide group serves as a versatile chemical handle for the attachment of other molecules, such as fluorescent dyes, targeting ligands, or proteins, via click chemistry.
-
Diagnostics: Azide-modified oligonucleotides can be immobilized on surfaces for the development of diagnostic arrays or conjugated to reporter molecules for signal amplification.
-
Nanotechnology: PEGylated oligonucleotides are used in the self-assembly of nucleic acid-based nanostructures.
Data Presentation
Table 1: Factors Influencing Labeling Efficiency
While specific quantitative data for this compound is not extensively published in comparative tables, the following table summarizes general findings from the literature on factors affecting the efficiency of oligonucleotide conjugation.
| Parameter | Observation | Implication for this compound Labeling |
| Reaction Type | Click chemistry (CuAAC and SPAAC) is reported to have very high, often nearly quantitative, conjugation efficiency. Amine-NHS ester reactions are also efficient but can be more sensitive to reaction conditions. | For highest efficiency, a click chemistry approach with an alkyne-modified oligonucleotide is recommended. |
| Excess of Labeling Reagent | Using a surplus of the labeling reagent (e.g., 50-fold excess of NHS-PEG) can lead to nearly quantitative yields. | A significant molar excess of this compound NHS ester or this compound should be used to drive the reaction to completion. |
| Oligonucleotide Modification Site | Labeling can be achieved at the 5', 3', or internal positions. The choice of position can influence the biological activity and hybridization properties of the oligonucleotide. | The optimal position for this compound attachment should be determined empirically for each specific application. |
| Purification Method | Purification is crucial to remove unreacted labeling reagent and byproducts. Methods include ethanol precipitation, HPLC, and gel electrophoresis. | The choice of purification method will depend on the scale of the reaction and the required purity of the final product. |
Experimental Protocols
Two primary protocols are provided below for labeling oligonucleotides with this compound, depending on the starting oligonucleotide modification.
Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester
This protocol describes the conjugation of this compound NHS ester to an oligonucleotide containing a primary amine.
Materials:
-
Amino-modified oligonucleotide
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Nuclease-free water
-
Purification supplies (e.g., ethanol, 3 M sodium acetate, size-exclusion spin columns, or HPLC system)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
This compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10-50 mM.
-
Labeling Reaction: a. In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). b. Add a 10-50 fold molar excess of the this compound NHS ester stock solution to the oligonucleotide solution. c. Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation. Protect from light if the azide is part of a light-sensitive molecule.
-
Purification of the Labeled Oligonucleotide: a. Ethanol Precipitation: To remove the bulk of the unreacted this compound NHS ester, add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold absolute ethanol. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with 70% ethanol and air dry. b. Size-Exclusion Chromatography: For smaller scale reactions, size-exclusion spin columns can be used to efficiently remove unreacted labeling reagent. Follow the manufacturer's instructions. c. High-Performance Liquid Chromatography (HPLC): For the highest purity, the labeled oligonucleotide can be purified by reverse-phase or ion-exchange HPLC.
-
Quantification and Storage: Resuspend the purified this compound labeled oligonucleotide in nuclease-free water. Determine the concentration by UV-Vis spectrophotometry at 260 nm. Store the labeled oligonucleotide at -20°C.
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with this compound via CuAAC (Click Chemistry)
This protocol describes the copper-catalyzed click chemistry reaction between an alkyne-modified oligonucleotide and this compound.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Nuclease-free water
-
Purification supplies (as in Protocol 1)
Procedure:
-
Oligonucleotide and Reagent Preparation: a. Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM. b. Prepare a 10 mM stock solution of this compound in nuclease-free water or DMSO. c. Prepare fresh stock solutions of 100 mM CuSO4 and 500 mM sodium ascorbate in nuclease-free water. d. Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
Labeling Reaction: a. In a microcentrifuge tube, in the following order, add:
- Alkyne-modified oligonucleotide solution
- This compound solution (1.5-5 fold molar excess over the oligonucleotide)
- THPTA solution (to a final concentration of 1-5 mM)
- CuSO4 solution (to a final concentration of 0.5-1 mM) b. Mix gently by pipetting. c. Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 5-10 mM). d. Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours.
-
Purification of the Labeled Oligonucleotide: a. Purify the this compound labeled oligonucleotide using ethanol precipitation, size-exclusion chromatography, or HPLC as described in Protocol 1.
-
Quantification and Storage: Resuspend the purified labeled oligonucleotide in nuclease-free water, determine the concentration, and store at -20°C.
Characterization of Labeled Oligonucleotides
The success of the labeling reaction and the purity of the final product should be confirmed by analytical techniques such as:
-
HPLC: Reverse-phase HPLC can be used to separate the labeled oligonucleotide from the unlabeled starting material and unreacted labeling reagent. The PEGylated oligonucleotide will typically have a different retention time.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the this compound moiety by observing the expected mass increase.
Visualizations
Caption: Experimental workflow for labeling oligonucleotides with this compound.
Caption: Chemical reactions for labeling oligonucleotides with this compound.
References
- 1. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dynamic-biosensors.com [dynamic-biosensors.com]
- 5. genelink.com [genelink.com]
Application Notes and Protocols for m-PEG6-Azide Bioconjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules, including antibodies. The use of discrete PEG (dPEG®) linkers, such as m-PEG6-Azide, offers precise control over the linker length, ensuring homogeneity of the final conjugate. This compound is a methoxy-terminated polyethylene glycol linker with six ethylene glycol units and a terminal azide group. This azide functionality allows for highly specific and efficient conjugation to antibodies through "click chemistry," a set of bioorthogonal reactions that proceed under mild conditions.
This document provides detailed application notes and protocols for the bioconjugation of this compound to antibodies, focusing on two primary click chemistry methods: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These methods are instrumental in the development of antibody-drug conjugates (ADCs), imaging agents, and other functionalized antibody constructs.[1]
The incorporation of the this compound linker can improve the pharmacokinetic and pharmacodynamic properties of antibodies by increasing their solubility and stability, and reducing immunogenicity and renal clearance.[2][3] The hydrophilic nature of the PEG spacer can also help to mitigate aggregation and improve the overall developability of the antibody conjugate.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound serves as a hydrophilic, non-cleavable linker to attach cytotoxic payloads to antibodies for targeted cancer therapy.[4]
-
Molecular Imaging: Conjugation of imaging agents (e.g., fluorescent dyes, radioisotopes) to antibodies via an this compound linker enables in vivo tracking and diagnostic applications.
-
Surface Modification: Immobilization of antibodies on surfaces (e.g., nanoparticles, biosensors) can be achieved using this compound for various biomedical and research applications.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 19-azido-2,5,8,11,14,17-hexaoxanonadecane | [5] |
| CAS Number | 1043884-49-6 | |
| Molecular Formula | C13H27N3O6 | |
| Molecular Weight | 321.37 g/mol | |
| Purity | >96% | |
| Appearance | Liquid or Solid Powder | |
| Solubility | Soluble in DMSO and water | |
| Storage | -20°C for long-term storage |
Table 2: Representative Drug-to-Antibody Ratio (DAR) Data for PEGylated Antibodies
| Conjugation Method | Antibody | Payload/Label | Achieved Average DAR | Analytical Method | Reference |
| SPAAC | Trastuzumab | DBCO-Drug | 1.8 - 2.2 | HIC, LC-MS | |
| CuAAC | IgG | Alkyne-Fluorophore | 2.5 - 3.5 | UV-Vis, RP-HPLC | |
| Site-Specific | Ofatumumab | DBCO-PEG-vc-PAB-MMAE | 3.3 | LC-MS | |
| Thiol-Maleimide | F(ab')2 | 40 kDa PEG | ~1.8 | SDS-PAGE |
Table 3: Impact of PEGylation on Antibody Pharmacokinetics (Representative Data)
| Antibody Fragment | PEG Size | Fold Increase in Circulation Half-Life | Fold Increase in AUC | Reference |
| scFv | 5 kDa | ~10-fold | ~50-fold | |
| scFv | 20 kDa | ~50-fold | ~200-fold | |
| scFv | 40 kDa | >100-fold | >800-fold |
Table 4: Effect of PEGylation on Antibody Binding Affinity (Representative Data)
| Antibody/Fragment | PEG Size | Change in Binding Affinity (Kd) | Comments | Reference |
| scFv | 20 kDa | Minimal to no significant change | Site-specific PEGylation | |
| F(ab')2 | 40 kDa | Minor reduction in affinity | Random amine-specific PEGylation | |
| IgG | - | Can increase or decrease | Dependent on PEG density and protein |
Experimental Protocols
Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of this compound to a DBCO-Modified Antibody
This protocol describes the copper-free click chemistry reaction between an antibody functionalized with a dibenzocyclooctyne (DBCO) group and this compound.
Materials:
-
DBCO-functionalized antibody (in an azide-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
-
UV-Vis Spectrophotometer
-
SDS-PAGE equipment
Procedure:
-
Antibody Preparation:
-
Ensure the DBCO-modified antibody is in an azide-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the concentration of the DBCO-antibody to 1-10 mg/mL in PBS, pH 7.4.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
To the DBCO-antibody solution, add a 5- to 20-fold molar excess of the this compound stock solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 20% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction solution by pipetting or slow inversion.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted this compound and DMSO using a desalting column or by SEC.
-
Equilibrate the column with PBS, pH 7.4, before loading the reaction mixture.
-
Collect the fractions containing the purified antibody conjugate.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Analyze the conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the antibody heavy and/or light chains.
-
Determine the drug-to-antibody ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Antibody
This protocol describes the copper-catalyzed click chemistry reaction between an antibody functionalized with a terminal alkyne group and this compound.
Materials:
-
Alkyne-functionalized antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
Ligand stock solution (e.g., 200 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Desalting columns or SEC system for purification
-
UV-Vis Spectrophotometer
-
SDS-PAGE equipment
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO4, ligand, and sodium ascorbate as listed above.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the alkyne-modified antibody is at a concentration of 1-5 mg/mL in a suitable buffer.
-
-
Catalyst Premix:
-
In a separate tube, prepare the copper(I)-ligand complex by mixing the CuSO4 and ligand stock solutions in a 1:2 molar ratio.
-
Allow the mixture to stand for a few minutes.
-
-
Conjugation Reaction:
-
In the reaction tube, combine the alkyne-antibody solution with a 4- to 10-fold molar excess of the this compound stock solution.
-
Add the freshly prepared copper(I)-ligand premix to the reaction mixture (typically 25 equivalents relative to the azide).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 40 equivalents relative to the azide).
-
Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification of the Conjugate:
-
Purify the antibody conjugate using a desalting column or SEC to remove unreacted reagents, copper catalyst, and by-products.
-
-
Characterization of the Conjugate:
-
Characterize the purified conjugate for protein concentration, conjugation efficiency (SDS-PAGE), and DAR as described in Protocol 1.
-
Visualizations
Caption: SPAAC Experimental Workflow.
Caption: CuAAC Experimental Workflow.
Caption: ADC Action on HER2 Pathway.
Caption: ADC Action on EGFR Pathway.
References
- 1. Bioconjugation application notes [bionordika.fi]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG6-Azide reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for m-PEG6-Azide reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent featuring a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene glycol units with a terminal azide group.[1][2] It is primarily used as a linker in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).[1] The azide group allows for highly specific "click chemistry" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The PEG component enhances the solubility and biocompatibility of the resulting conjugate.[3]
Q2: My CuAAC reaction with this compound is showing a very low yield. What are the potential causes?
A2: Low yields in CuAAC reactions can stem from several factors:
-
Inactive Copper Catalyst: The active catalyst for CuAAC is Copper(I) (Cu(I)). If you are starting with a Copper(II) (Cu(II)) salt like copper sulfate (CuSO₄), it must be reduced to Cu(I) in situ. Insufficient reducing agent (e.g., sodium ascorbate) or exposure to oxygen can lead to the oxidation of Cu(I) to the inactive Cu(II) state, thereby stalling the reaction.
-
Poor Reagent Quality or Degradation: Ensure that your this compound and alkyne-containing molecule are of high purity and have not degraded. Azides can be sensitive to prolonged exposure to light and heat.
-
Suboptimal Reagent Concentrations: The stoichiometry of the reactants is crucial. While a 1:1 molar ratio of azide to alkyne is theoretically required, using a slight excess of one reagent (typically the less precious one) can help drive the reaction to completion.
-
Inadequate Solvent: The choice of solvent is critical for ensuring all reactants are fully dissolved. Common solvents for CuAAC reactions include DMSO, DMF, t-BuOH/water mixtures, and acetonitrile. Poor solubility of any of the reactants can significantly lower the reaction rate and yield.
-
Presence of Inhibitors: Certain functional groups or impurities in your reaction mixture can chelate the copper catalyst, rendering it inactive. It is important to ensure your starting materials are free from such impurities.
Q3: I am observing unexpected byproducts in my reaction. What could they be?
A3: The formation of byproducts is a common issue. In the context of CuAAC, a frequent side reaction is the homocoupling of the alkyne substrate (Glaser coupling), which can be promoted by the presence of oxygen. Additionally, if your biomolecule has other reactive functional groups, side reactions can occur if the reaction conditions are not optimized for specificity.
Q4: How can I monitor the progress of my this compound reaction?
A4: Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The azide group has a characteristic strong absorbance peak around 2100 cm⁻¹. The disappearance of this peak can be monitored to track the consumption of this compound.
-
Mass Spectrometry (MS): Can be used to identify the formation of the desired product by its mass.
Q5: What is the best way to purify my PEGylated product after the reaction?
A5: The purification method will depend on the properties of your final conjugate, particularly its size and stability. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating larger PEGylated biomolecules from smaller unreacted reagents and byproducts.
-
Dialysis: Useful for removing small molecule impurities from large protein conjugates. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate.
-
Precipitation: In some cases, the PEGylated product can be precipitated out of solution, for example, by adding a solvent in which it is insoluble.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient copper catalyst. | Use a fresh source of Cu(I) or ensure complete reduction of Cu(II) by using a fresh solution of sodium ascorbate. Consider using a stabilizing ligand like THPTA or TBTA to protect the Cu(I) from oxidation. |
| Poor solubility of reactants. | Use a co-solvent such as DMSO or DMF to ensure all reactants are fully dissolved. | |
| Steric hindrance of the alkyne or azide. | Increase the reaction time and/or temperature. For particularly hindered substrates, a higher catalyst loading might be necessary. | |
| Formation of Insoluble Precipitate | Aggregation of the biomolecule under reaction conditions. | Optimize the buffer and pH conditions. The addition of a small percentage of an organic co-solvent might help maintain solubility. |
| Precipitation of the copper catalyst. | Ensure the use of a suitable ligand to keep the copper in solution. | |
| Inconsistent Results | Variability in reaction setup. | Carefully control and document all reaction parameters, including temperature, pH, and reagent concentrations. Prepare fresh solutions of critical reagents like sodium ascorbate before each experiment. |
| Oxygen contamination. | For sensitive reactions, deoxygenate the solvents by bubbling with nitrogen or argon before use. |
Quantitative Data on Reaction Parameters
The yield of CuAAC reactions can be significantly influenced by parameters such as catalyst loading, temperature, and reaction time. The following tables provide a summary of how these factors can affect the reaction outcome.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 0.5 | 8 | 64 |
| 1.0 | 6 | 72 |
| 1.5 | 4 | 78 |
| 2.0 | 2 | 83 |
| 2.5 | 0.5 | 95 |
| 3.0 | 0.5 | 95 |
Data adapted from a study on a model CuAAC reaction. The optimal catalyst concentration should be determined empirically for each specific reaction.
Table 2: Effect of Temperature and Pressure on a PEG-Azide CuAAC Reaction in scCO₂
| Pressure (bar) | Temperature (°C) | Yield (%) |
| 90 | 35 | 55.43 |
| 130 | 35 | 82.32 |
| 90 | 55 | 21.15 |
| 130 | 55 | 45.76 |
This table illustrates the interplay of temperature and pressure on the yield of a PEG-azide cycloaddition in supercritical CO₂.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for a CuAAC reaction. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
-
Reaction buffer (e.g., phosphate buffer, pH 7)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in the chosen solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the alkyne-functionalized molecule. A slight excess (1.1-1.5 equivalents) of one of the reactants can be used.
-
Add the reaction buffer or solvent to achieve the desired final concentration.
-
-
Catalyst Premix:
-
In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:2 to 1:5 molar ratio of copper to ligand is commonly used.
-
-
Reaction Initiation:
-
Add the copper/ligand premix to the solution containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 10-20 mol%).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Reactions are typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst and unreacted reagents.
-
Visualizations
Caption: Experimental workflow for a typical this compound CuAAC reaction.
Caption: Logical relationship of components in a CuAAC reaction.
Caption: Use of this compound to create a PEGylated kinase inhibitor for targeting a signaling pathway.
References
Technical Support Center: m-PEG6-Azide Conjugation
Welcome to the technical support center for m-PEG6-Azide conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you achieve high-yielding, clean, and reproducible conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a hydrophilic 6-unit polyethylene glycol (PEG) linker containing a terminal azide group. It is commonly used as a click chemistry reagent to conjugate molecules of interest. The azide group can react with alkyne-containing molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction or with strained cyclooctynes like DBCO or BCN through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3]
Q2: Which "click chemistry" reaction should I choose: CuAAC or SPAAC?
The choice between CuAAC and SPAAC depends on your specific application:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction is very efficient and proceeds quickly. However, the copper catalyst can be cytotoxic, making it less suitable for applications involving live cells.[4] It is a good choice for conjugating purified biomolecules in vitro.
-
SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition): This reaction is bioorthogonal, meaning it can be performed in the presence of biological systems without the need for a cytotoxic copper catalyst.[5] It is the preferred method for live-cell labeling and in vivo applications.
Q3: What are the critical factors affecting the efficiency of my this compound conjugation?
Several factors can influence the success of your conjugation reaction:
-
Purity of Reagents: Ensure your this compound and the alkyne-containing molecule are of high purity.
-
Reaction Buffer and pH: The choice of buffer and its pH are crucial. For CuAAC, a pH between 7 and 9 is generally recommended. For SPAAC, the reaction rate can be influenced by the buffer type, with HEPES at pH 7 showing higher rates than PBS at the same pH.
-
Catalyst System (for CuAAC): The concentration of the copper(I) catalyst, the choice of ligand, and the reducing agent are all critical for efficient CuAAC.
-
Concentration of Reactants: Higher concentrations of your azide and alkyne reactants will generally lead to faster reaction rates.
-
Temperature and Reaction Time: These parameters should be optimized for your specific system. Reactions are often run at room temperature, but for sensitive biomolecules, 4°C for a longer duration may be necessary.
-
Oxygen Exclusion (for CuAAC): Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing your buffers and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: How should I store my this compound?
To maintain its stability, this compound should be stored at -20°C in a dry environment and protected from light.
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Possible Cause | Solution |
| No or low product yield | Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II). | - Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate).- Degas all buffers and the reaction mixture thoroughly with an inert gas like argon or nitrogen.- Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst. |
| Incorrect Reagent Stoichiometry: The molar ratio of azide, alkyne, and catalyst may not be optimal. | - Titrate the concentrations of your reactants. A slight excess of the alkyne (1.2-1.5 equivalents) is often beneficial.- Optimize the copper and ligand concentrations. A copper concentration of 50-100 µM with a 5-fold excess of ligand is a good starting point. | |
| Poor Substrate Solubility: One or both of your reactants are not fully dissolved. | - Add a co-solvent like DMSO or DMF to improve solubility. | |
| Protein Precipitation | Copper-Mediated Aggregation: The copper catalyst can sometimes cause proteins to aggregate. | - Use a chelating ligand like THPTA to minimize this effect.- Add aminoguanidine to the reaction mixture to trap reactive byproducts of ascorbate oxidation that can damage proteins. |
| Multiple Products Observed | Glaser-Hay Coupling: Oxidative homocoupling of the alkyne can occur as a side reaction. | - Thoroughly degas your reaction mixture to remove oxygen.- Run the reaction at a lower temperature. |
| Modification of the Biomolecule: Side reactions with the biomolecule may be occurring. | - Optimize the pH to minimize side reactions with sensitive functional groups on your biomolecule. |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Problem | Possible Cause | Solution |
| No or low product yield | Low Reactant Concentration: SPAAC reactions are second-order, so the rate is dependent on the concentration of both the azide and the cyclooctyne. | - Increase the concentration of your reactants if possible. |
| Steric Hindrance: The azide or cyclooctyne group may be sterically inaccessible. | - Consider using a longer PEG linker on either the azide or the cyclooctyne to increase the distance between the reacting molecules. | |
| Incorrect Buffer/pH: The reaction kinetics of SPAAC can be buffer and pH-dependent. | - Screen different buffers and pH values. HEPES buffer at pH 7 has been shown to give faster rates than PBS at the same pH. | |
| Slow Reaction Rate | Inherently Slower Kinetics: SPAAC is generally slower than CuAAC. | - Increase the reaction temperature (if your biomolecule is stable).- Allow the reaction to proceed for a longer time (e.g., 24-48 hours). |
| Choice of Cyclooctyne: Different cyclooctynes have different reaction kinetics. | - Consider using a more reactive cyclooctyne derivative. BCN is reportedly more efficient than DBCO in some cases. |
Quantitative Data Summary
Table 1: Recommended Starting Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| This compound:Alkyne Molar Ratio | 1:1 to 1:1.5 | A slight excess of the alkyne can drive the reaction to completion. |
| Copper(II) Sulfate Concentration | 50 - 250 µM | Higher concentrations can increase the reaction rate but may also lead to more side reactions. |
| Ligand (e.g., THPTA) Concentration | 5-fold molar excess over Copper | The ligand protects the copper catalyst and improves reaction efficiency. |
| Reducing Agent (Sodium Ascorbate) | 5 mM | Should be prepared fresh. |
| pH | 7.0 - 9.0 | A slightly basic pH can increase the rate but also the hydrolysis of NHS esters if used as precursors. |
| Temperature | 4°C - Room Temperature | Lower temperatures can be used for sensitive biomolecules, but will require longer reaction times. |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE). |
Table 2: Factors Influencing SPAAC Reaction Rates
| Factor | Observation | Recommendation |
| Buffer Type | HEPES (pH 7) generally provides faster rates than PBS (pH 7). | Consider using HEPES buffer for faster kinetics. |
| pH | Higher pH values (up to 10) can increase reaction rates in some buffers. | Optimize the pH for your specific system, keeping in mind the stability of your biomolecule. |
| Temperature | Higher temperatures (e.g., 37°C vs 25°C) increase the reaction rate. | If your biomolecule is stable, a higher temperature can be used to shorten the reaction time. |
| PEG Linker | The presence of a PEG linker can enhance reaction rates. | This compound is well-suited for efficient SPAAC reactions. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol provides a general starting point for the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and the alkyne-containing molecule in degassed PBS (or a minimal amount of DMSO first, then dilute with PBS) to the desired concentrations.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and this compound in degassed PBS.
-
Add the THPTA solution to the reaction mixture to a final concentration of 500 µM.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 100 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if any of the components are light-sensitive.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or another appropriate analytical technique.
-
Once the reaction is complete, the product can be purified by size exclusion chromatography (SEC), dialysis, or another suitable method to remove the catalyst and excess reagents.
-
Protocol 2: General Procedure for SPAAC Conjugation
This protocol provides a general starting point for the conjugation of this compound to a DBCO- or BCN-containing molecule.
Materials:
-
This compound
-
DBCO- or BCN-containing molecule
-
Reaction buffer (e.g., PBS pH 7.4 or HEPES pH 7.0)
Procedure:
-
Prepare Solutions:
-
Dissolve this compound and the DBCO- or BCN-containing molecule in the chosen reaction buffer to the desired concentrations.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO- or BCN-containing molecule and this compound. A 1.5 to 20-fold molar excess of the this compound is often used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 2 to 48 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate analytical technique.
-
Once the reaction is complete, purify the conjugate using a suitable method to remove any unreacted starting materials.
-
Visualizations
Caption: General experimental workflow for CuAAC conjugation.
Caption: General experimental workflow for SPAAC conjugation.
Caption: Troubleshooting decision tree for conjugation issues.
References
Technical Support Center: Purification of m-PEG6-Azide Labeled Proteins
Welcome to the technical support center for purifying m-PEG6-Azide labeled proteins. This resource provides detailed answers to frequently asked questions and troubleshooting guidance to help you navigate common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of purifying this compound labeled proteins?
The primary goals are twofold: 1) to remove any unreacted, excess this compound reagent from the reaction mixture, and 2) to separate the successfully labeled protein from any remaining unlabeled protein. In some cases, it may also be necessary to separate proteins with different numbers of attached PEG-azide molecules (e.g., mono-labeled vs. di-labeled species).
Q2: Which purification methods are most effective for this compound labeled proteins?
Several chromatography and filtration techniques are effective, with the choice depending on the protein's properties and the specific separation goal. The most common methods include:
-
Size Exclusion Chromatography (SEC): Excellent for removing small molecules like excess this compound and for separating protein aggregates from the monomeric labeled protein.
-
Ion Exchange Chromatography (IEX): A powerful technique for separating proteins based on differences in surface charge. Attaching a neutral this compound molecule can shield charged residues on the protein surface, altering its interaction with the IEX resin and allowing for separation of labeled from unlabeled species, as well as separation of different PEGylation states.
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on hydrophobicity. PEGylation can alter a protein's surface hydrophobicity, which can be exploited for purification using HIC.
-
Tangential Flow Filtration (TFF) / Diafiltration: An efficient method for removing small molecules like free this compound, buffer exchange, and concentrating the protein sample. It is particularly useful for large-scale preparations.
Q3: How can I confirm that my protein has been successfully labeled and purified?
Successful labeling and purification can be confirmed using a combination of techniques:
-
SDS-PAGE: Labeled proteins will show a slight increase in molecular weight, appearing as a higher band compared to the unlabeled protein. A "smear" or multiple bands may indicate heterogeneous labeling.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method to confirm labeling. It can precisely measure the mass increase corresponding to the addition of one or more this compound groups (MW ≈ 315.3 Da per unit).
-
HPLC Analysis (Reversed-Phase or SEC): Analytical HPLC can be used to assess the purity of the final product and, in some cases, resolve different labeled species.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound labeled proteins.
Problem 1: Inability to Separate Labeled from Unlabeled Protein
Cause: The addition of a single this compound molecule results in a small change in the protein's overall size and charge, which may not be sufficient for effective separation by a single method.
Solution:
-
Optimize Chromatography:
-
For SEC: This method is often insufficient to resolve a protein from its mono-PEGylated form due to the small size of the this compound group. It is better suited for removing free label.
-
For IEX: This is often the best method. The PEG chain can mask charged residues on the protein surface, leading to a change in its elution profile. Systematically screen pH and salt gradient conditions to maximize the resolution between the labeled and unlabeled peaks.
-
-
Consider Multi-Step Purification: A common strategy is to first remove the excess free label using a desalting column (a form of SEC) or TFF, followed by a high-resolution IEX step to separate the unlabeled protein from the labeled protein.
Problem 2: Low Yield of Labeled Protein After Purification
Cause: Protein loss can occur at multiple stages, including aggregation, nonspecific binding to chromatography resins, or harsh elution conditions.
Solution:
-
Prevent Aggregation: Ensure the use of optimal buffers containing excipients like arginine or polysorbate if your protein is prone to aggregation. Analyze samples by SEC to monitor for aggregate formation.
-
Reduce Nonspecific Binding: Add a low concentration of a non-ionic detergent to your buffers or increase the salt concentration during the loading and wash steps, particularly in IEX and HIC.
-
Optimize Elution: Use a shallow gradient during elution in IEX or HIC to avoid denaturing the protein with sharp changes in buffer composition. Collect and analyze all fractions, including the column strip, to perform a mass balance and identify where the protein was lost.
Problem 3: SDS-PAGE of the Purified Protein Shows a Smear or Multiple Bands
Cause: This typically indicates labeling heterogeneity, meaning the purified sample contains a mix of protein species with varying numbers of this compound molecules attached (e.g., mono-, di-, tri-labeled).
Solution:
-
Refine the Labeling Reaction: To favor mono-labeling, reduce the molar excess of the this compound reagent used in the labeling reaction. You can also shorten the reaction time or lower the temperature.
-
Improve Purification Resolution: Ion Exchange Chromatography (IEX) is the most powerful technique for separating different PEGylation states. Each attached PEG molecule can shield a certain number of charges, causing each species to elute at a slightly different salt concentration. A very shallow salt gradient is required to resolve these species.
Quantitative Data Summary
The effectiveness of different purification methods can vary. The following table summarizes typical performance metrics.
| Purification Method | Primary Separation Goal | Typical Purity | Typical Yield | Key Consideration |
| Size Exclusion Chromatography (SEC) | Removal of excess free label, buffer exchange | >99% (from free label) | >90% | Poor resolution between unlabeled and mono-labeled protein. |
| Ion Exchange Chromatography (IEX) | Separation of labeled vs. unlabeled; separation of different PEGylation states | >95% | 70-90% | Highly dependent on protein pI and buffer pH; requires careful optimization. |
| Tangential Flow Filtration (TFF) | Removal of excess free label, buffer exchange, concentration | >99% (from free label) | >95% | Not suitable for separating labeled from unlabeled protein. |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for producing a purified this compound labeled protein follows a logical sequence.
Caption: General workflow for protein labeling and purification.
Decision Logic for Purification Method Selection
Choosing the right purification strategy is critical for success. This diagram outlines a decision-making process.
Caption: Decision tree for selecting a purification method.
Protocol: Purification by Ion Exchange Chromatography (IEX)
This protocol provides a general framework for separating labeled and unlabeled proteins using IEX.
-
Column & Buffer Selection:
-
Choose an anion or cation exchange column based on your protein's isoelectric point (pI) and the desired buffer pH.
-
If Buffer pH > pI, the protein is negatively charged -> Use Anion Exchange (e.g., Q-sepharose).
-
If Buffer pH < pI, the protein is positively charged -> Use Cation Exchange (e.g., SP-sepharose).
-
-
Prepare two buffers:
-
Buffer A (Binding Buffer): Low salt concentration (e.g., 20 mM Tris, pH 8.0).
-
Buffer B (Elution Buffer): High salt concentration (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).
-
-
-
Sample Preparation:
-
Ensure the crude reaction mixture is in a low-salt buffer compatible with Buffer A. If necessary, perform a buffer exchange using a desalting column or TFF.
-
Filter the sample through a 0.22 µm filter to remove any precipitates.
-
-
Chromatography:
-
Equilibrate the IEX column with 5-10 column volumes (CV) of Buffer A.
-
Load the prepared sample onto the column at a recommended flow rate.
-
Wash the column with 5-10 CV of Buffer A to remove any unbound material, including the neutral this compound reagent.
-
Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 20-30 CV. A shallow gradient is crucial for resolving species with minor charge differences.
-
Collect fractions throughout the elution process.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE and/or Mass Spectrometry to identify which fractions contain the unlabeled protein and which contain the desired, purified this compound labeled protein. The labeled protein is expected to elute at a slightly different salt concentration than the unlabeled protein.
-
Technical Support Center: Optimizing m-PEG6-Azide Click Chemistry
Welcome to the technical support center for m-PEG6-Azide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the two main types of click chemistry reactions I can perform with this compound?
A1: this compound is a versatile reagent that can be used in two primary types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common type of click chemistry, reacting an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][2][3][4] This method is known for its high efficiency and reaction speed.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving living cells and in vivo studies.
Q2: My CuAAC reaction is showing low or inconsistent yields. What are the most common causes?
A2: Low and inconsistent yields in CuAAC reactions are often due to a few key factors:
-
Catalyst Inactivity: The active catalyst is Copper(I), which can be readily oxidized to the inactive Copper(II) state by atmospheric oxygen.
-
Reagent Quality: The purity of your this compound and alkyne-functionalized molecule is crucial. Impurities can interfere with the reaction.
-
Reaction Conditions: Suboptimal concentrations of reactants, catalyst, ligand, or reducing agent can significantly impact the reaction efficiency. The order of reagent addition is also critical.
-
Solvent Choice: The solvent system can affect the solubility of your reagents and the stability of the catalyst.
Q3: How do I choose the right ligand for my CuAAC reaction?
A3: The ligand plays a critical role in stabilizing the Cu(I) catalyst and accelerating the reaction.
-
Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand, but it has poor water solubility, making it more suitable for reactions in organic solvents or aqueous/organic mixtures.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is ideal for bioconjugation reactions in aqueous buffers and is effective in labeling living cells while maintaining cell viability.
Q4: Can I perform click chemistry with this compound in an aqueous buffer?
A4: Yes, both CuAAC and SPAAC reactions can be performed in aqueous buffers. For CuAAC, using a water-soluble ligand like THPTA is recommended. Common buffers include phosphate, HEPES, and MOPS. However, be aware that high concentrations of chloride ions and Tris buffers can sometimes interfere with the CuAAC reaction. SPAAC is also highly compatible with aqueous buffers like PBS.
Q5: What is the optimal temperature for this compound click chemistry?
A5: Most click chemistry reactions with this compound are performed at room temperature. Gentle heating (e.g., to 40-50°C) can sometimes increase the reaction rate for CuAAC, but this should be optimized for your specific substrates. For SPAAC, the reaction proceeds efficiently at physiological temperatures (37°C) and room temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Copper Catalyst (CuAAC): Oxidation of Cu(I) to Cu(II). | - Ensure you are using a reducing agent like sodium ascorbate to maintain the Cu(I) state. - Degas your solvents to remove dissolved oxygen. - Prepare the catalyst solution (CuSO₄ and ligand) just before use. |
| Poor Reagent Solubility: One or more components are not fully dissolved. | - Use a co-solvent like DMSO, DMF, or t-BuOH to improve solubility. - Gentle heating or sonication may aid dissolution. | |
| Incorrect Reagent Stoichiometry: Suboptimal ratio of azide to alkyne, or insufficient catalyst/ligand. | - A slight excess of one of the reactants (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion. - For CuAAC, use at least five equivalents of ligand relative to the copper source. | |
| Formation of a Precipitate | Insoluble Copper Acetylide (CuAAC): Some terminal alkynes can form insoluble complexes with copper. | - If using an alkyne with a carboxylic acid group (like propiolic acid), consider using its ester derivative instead. - Using a stabilizing ligand like THPTA can help prevent precipitation. |
| Protein/Biomolecule Precipitation: High concentrations of organic co-solvents or copper can denature and precipitate proteins. | - Minimize the concentration of organic solvents. - For CuAAC with sensitive biomolecules, keep the copper concentration in the micromolar range (e.g., 50-100 µM). | |
| Side Reactions or Unwanted Modifications | Oxidative Damage to Biomolecules (CuAAC): Reactive oxygen species (ROS) can be generated in the presence of copper and a reducing agent. | - Add a ROS scavenger like aminoguanidine to the reaction mixture. - Use a protective ligand like THPTA which can also act as a sacrificial reductant. |
| Reaction with Other Functional Groups: Although rare, side reactions can occur under certain conditions. | - Ensure the pH of the reaction is within the optimal range (typically 4-12 for CuAAC). - For SPAAC, ensure your cyclooctyne is not exposed to conditions that could degrade it. | |
| Reaction is Too Slow | Low Reactant Concentration: Dilute solutions will react more slowly. | - If possible, increase the concentration of your reactants. |
| Steric Hindrance: The azide or alkyne group may be sterically inaccessible. | - Consider using a longer PEG linker to increase the distance of the reactive group from the biomolecule. - For CuAAC, increasing the catalyst and ligand concentration may help. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for CuAAC and SPAAC reactions involving PEG linkers. These values should serve as a starting point for your own optimization.
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range/Value | Notes |
| Reactants | This compound, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ. |
| Copper Concentration | 50 - 100 µM | For bioconjugation, lower concentrations are preferred to minimize protein damage. |
| Ligand | THPTA (water-soluble), TBTA (organic-soluble) | Use a ligand to stabilize Cu(I) and accelerate the reaction. |
| Ligand to Copper Ratio | ≥ 5:1 | A higher ratio protects biomolecules from oxidation. |
| Reducing Agent | Sodium Ascorbate | Typically used in slight excess to ensure complete reduction of Cu(II) to Cu(I). |
| Solvent | Aqueous buffer (Phosphate, HEPES), DMSO, DMF, t-BuOH/H₂O | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 50°C | Reactions are often performed at room temperature, but gentle heating can increase the rate. |
| Reaction Time | 30 minutes to 48 hours | Reaction completion should be monitored by an appropriate analytical method (e.g., LC-MS, HPLC). |
Table 2: Typical Reaction Conditions for SPAAC with this compound
| Parameter | Recommended Range/Value | Notes |
| Reactants | This compound, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | The molar ratio of azide to cyclooctyne is often 1.5:1. |
| Solvent | PBS (pH 7.3), DMSO, DMF | The choice of solvent depends on the solubility of the reactants. For biological applications, PBS is a common choice. |
| Temperature | Room Temperature to 37°C | SPAAC is efficient at physiological temperatures. |
| Reaction Time | 1 to 24 hours | Reaction times can vary depending on the specific cyclooctyne and substrates used. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point. Optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for your specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine stock solution (optional, for sensitive biomolecules)
-
Solvent (e.g., degassed PBS, DMSO, or a mixture)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system.
-
Catalyst Premix: In a separate tube, prepare the copper/ligand premix by adding the THPTA stock solution to the CuSO₄ stock solution. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper. Mix well.
-
Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix. If using, add the aminoguanidine solution at this stage.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Mix the reaction gently and allow it to proceed at room temperature or a slightly elevated temperature. Protect the reaction from light. Reaction times can range from 30 minutes to several hours.
-
Monitoring and Workup: Monitor the reaction progress using a suitable analytical technique. Once complete, the product can be purified by methods appropriate for your molecule (e.g., dialysis, chromatography, or precipitation).
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for copper-free click chemistry using a strained cyclooctyne.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
-
Reaction Setup: Combine the solutions of the azide and the cyclooctyne in a microcentrifuge tube.
-
Incubation: Mix the reaction gently and allow it to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants.
-
Monitoring and Workup: Monitor the reaction progress. Once complete, purify the conjugate using a method suitable for your specific application.
Visualizations
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting logic for low yield in this compound click chemistry.
References
common side reactions with m-PEG6-Azide and how to avoid them
Welcome to the technical support center for m-PEG6-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a methoxy-terminated polyethylene glycol (PEG) linker containing an azide (-N₃) functional group. The PEG portion is a hydrophilic chain of six ethylene glycol units, which enhances the solubility of the molecule in aqueous buffers.[1][2] The terminal azide group is a versatile chemical handle used in "click chemistry," specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][3] These reactions allow for the efficient and specific covalent attachment of the PEG linker to molecules containing an alkyne group, a key technique in bioconjugation for applications such as PEGylation of proteins and peptides, antibody-drug conjugate (ADC) development, and surface modification.[2]
Q2: What are the main advantages of using the azide group for bioconjugation?
A2: The azide group offers several key advantages in bioconjugation:
-
Bioorthogonality: Azides are largely absent in biological systems, meaning they do not typically react with native functional groups in biomolecules, thus minimizing side reactions.
-
High Selectivity: Azides react specifically with alkynes (in click chemistry) or phosphines (in Staudinger ligation), allowing for precise and controlled conjugation.
-
Stability: The azide functionality is stable under a wide range of reaction conditions, including a broad pH range (typically 4-12) and in aqueous environments, which are common in biological experiments.
Q3: How should I store this compound?
A3: this compound should be stored at -20°C, protected from light and moisture. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reagent. For long-term storage, it is recommended to keep the product under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This section addresses common side reactions and issues that may be encountered when working with this compound and provides strategies to avoid them.
Issue 1: Low Conjugation Yield
Low yield in your conjugation reaction can stem from several factors, including issues with the this compound reagent itself or suboptimal reaction conditions.
| Potential Cause | How to Avoid/Troubleshoot |
| Degradation of this compound | Ensure proper storage conditions (-20°C, protected from light and moisture). Avoid repeated freeze-thaw cycles. Prepare solutions fresh before use. |
| Side Reaction: Reduction of Azide to Amine | Avoid using thiol-based reducing agents like dithiothreitol (DTT) if possible, as they can reduce the azide group. If a reducing agent is necessary (e.g., for antibody disulfide bond reduction), consider using tris(2-carboxyethyl)phosphine (TCEP), which is less likely to reduce azides, especially at lower pH. |
| Side Reaction: Staudinger Ligation | If your reaction mixture contains phosphines (e.g., triphenylphosphine), they will react with the azide to form an iminophosphorane, which can then be hydrolyzed to a primary amine. This is known as the Staudinger reaction. Unless this is the desired outcome, ensure that your reaction components and buffers are free from phosphine contamination. |
| Side Reaction: Photodecomposition | Alkyl azides can be sensitive to light, particularly UV light, which can lead to their decomposition. It is recommended to perform experiments in subdued light and store the reagent and reaction mixtures in amber vials or wrapped in aluminum foil. |
| Suboptimal Click Chemistry Conditions | For CuAAC reactions, ensure the use of a sufficient amount of a Cu(I) catalyst and a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state. For SPAAC reactions, the choice of the strained alkyne partner is critical for reaction kinetics. |
| PEG Chain Degradation | The PEG chain can undergo oxidative degradation. Avoid harsh oxidizing conditions and ensure the use of high-purity solvents and reagents. Thermal degradation of PEG can also occur at elevated temperatures. |
Issue 2: Unintended Side Products Observed in Mass Spectrometry
The appearance of unexpected masses in your analysis can be indicative of specific side reactions.
| Observed Mass Change | Potential Side Reaction | Explanation & Avoidance Strategy |
| Mass - 28 Da (loss of N₂) and + 2 Da (addition of 2H) | Reduction of Azide to Amine | The azide group (-N₃) is reduced to a primary amine (-NH₂). This is commonly caused by reducing agents like DTT or phosphines. To avoid this, use TCEP as a reducing agent if necessary, and ensure no phosphine contamination. |
| Mass - 28 Da (loss of N₂) and subsequent rearrangement products | Photodecomposition | Exposure to light can cause the azide to lose N₂ and form a highly reactive nitrene intermediate. This intermediate can then undergo various rearrangements, leading to imines which can be hydrolyzed to aldehydes or ketones. Protect your reagent and reactions from light. |
| Mass + 16 Da or multiples thereof | Oxidation of the PEG chain | The polyethylene glycol backbone can be susceptible to oxidation, leading to the formation of various oxidation products. Use degassed buffers and high-purity reagents, and consider performing reactions under an inert atmosphere. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general guideline; specific concentrations and conditions should be optimized for your particular molecules.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Prepare a stock solution of a Cu(I) source, such as copper(II) sulfate (CuSO₄).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
(Optional) Prepare a stock solution of a copper-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-containing molecule to the desired final concentration.
-
Add the this compound stock solution to achieve the desired molar excess (typically 1.5 to 10-fold excess over the alkyne).
-
(Optional) If using a ligand, add it to the reaction mixture.
-
Add the sodium ascorbate solution.
-
Initiate the reaction by adding the CuSO₄ solution. The final concentrations might typically be in the range of 1 mM alkyne, 1.5-10 mM this compound, 5 mM sodium ascorbate, and 1 mM CuSO₄.
-
-
Incubation:
-
Incubate the reaction at room temperature with gentle mixing. Reaction times can vary from 1 to 24 hours, depending on the reactants. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Once the reaction is complete, the PEGylated product can be purified from excess reagents using techniques such as size exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your strained alkyne-containing molecule (e.g., DBCO, BCN) in a suitable buffer.
-
Prepare a stock solution of this compound in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, add the strained alkyne-containing molecule to the desired final concentration.
-
Add the this compound stock solution to achieve the desired molar excess.
-
-
Incubation:
-
Incubate the reaction at the desired temperature (often room temperature). Reaction times will depend on the specific strained alkyne used.
-
-
Purification:
-
Purify the PEGylated product as described for the CuAAC protocol.
-
Visualizing Workflows and Side Reactions
Caption: Troubleshooting workflow for low yield in this compound conjugation.
Caption: Overview of potential side reactions and degradation pathways for this compound.
References
Technical Support Center: Improving the Solubility of m-PEG6-Azide Bioconjugates
Welcome to the technical support center for m-PEG6-Azide bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound is a methoxy-terminated polyethylene glycol (PEG) linker containing six ethylene glycol units and an azide functional group. The PEG chain is hydrophilic and biocompatible, which generally improves the solubility and stability of the molecule it is conjugated to, a process known as PEGylation.[1][2] The azide group allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to link it to molecules containing an alkyne group.[3][4] This makes it a versatile tool for creating antibody-drug conjugates (ADCs), modifying peptides, and developing targeted drug delivery systems.[3]
Q2: My this compound bioconjugate has poor solubility in aqueous buffers. What are the common causes?
While the this compound linker is designed to enhance solubility, the overall solubility of the final bioconjugate is determined by the physicochemical properties of both the PEG linker and the conjugated molecule (e.g., a peptide, protein, or small molecule drug). Common reasons for poor solubility include:
-
Hydrophobicity of the Conjugated Molecule: If the molecule attached to the this compound is highly hydrophobic, the short 6-unit PEG chain may not be sufficient to overcome its poor solubility.
-
High Concentration: The concentration of the bioconjugate may exceed its solubility limit in the chosen buffer.
-
pH of the Solution: If the conjugated molecule has ionizable groups, the pH of the buffer can significantly impact its net charge and, consequently, its solubility. For many proteins, solubility is lowest at their isoelectric point (pI).
-
Aggregation: The bioconjugate molecules may self-associate and form aggregates, leading to precipitation. This can be influenced by factors such as temperature, ionic strength of the buffer, and over-labeling of the target molecule.
-
Improper Dissolution Technique: The method used to dissolve the bioconjugate can greatly affect its final solubility.
Troubleshooting Guide
This guide provides systematic approaches to diagnose and resolve solubility issues with your this compound bioconjugates.
Issue: The lyophilized this compound bioconjugate powder does not dissolve in my aqueous buffer.
This is a common issue, especially if the conjugated molecule is hydrophobic. Here is a step-by-step workflow to address this problem:
Caption: A decision tree for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Dissolution using an Organic Co-solvent
This method is often the most effective for highly hydrophobic bioconjugates. The principle is to first dissolve the bioconjugate in a small amount of a water-miscible organic solvent and then slowly dilute it into the aqueous buffer.
Materials:
-
Lyophilized this compound bioconjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Your target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of lyophilized bioconjugate to come to room temperature.
-
Add a minimal volume of anhydrous DMSO or DMF to the vial to completely dissolve the powder. Aim for a high concentration (e.g., 10-50 mg/mL).
-
Gently vortex or sonicate in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
-
Dilution into Aqueous Buffer:
-
In a separate tube, place the required volume of your target aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution dropwise.
-
Crucially, add the organic stock to the aqueous buffer, not the other way around. This rapid dispersion helps prevent the bioconjugate from precipitating.
-
The final concentration of the organic solvent should be kept to a minimum, ideally below 1% (v/v), to avoid affecting downstream biological assays.
-
Protocol 2: pH Optimization for Dissolution
If your bioconjugate contains ionizable groups, adjusting the pH of the buffer can significantly improve its solubility. This protocol describes a method to test a range of pH values.
Materials:
-
Lyophilized this compound bioconjugate
-
A set of buffers with varying pH (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, borate buffer for pH 8-9)
-
Small-volume test tubes
-
pH meter
Procedure:
-
Initial Solubility Test:
-
Dispense a small, equal amount of your lyophilized bioconjugate powder into several test tubes.
-
Add a small volume of each buffer to its respective tube to achieve the desired final concentration.
-
Vortex each tube for 2 minutes and let it stand for 10 minutes.
-
Visually inspect for solubility.
-
-
Systematic pH Adjustment (if initial tests fail):
-
Suspend the bioconjugate powder in a minimal amount of deionized water.
-
While stirring, add a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution dropwise to slowly change the pH.
-
Monitor the pH and observe for dissolution.
-
Once the bioconjugate dissolves, add your desired buffer to reach the final concentration and adjust the pH back to the target value if necessary.
-
Data Presentation
The solubility of this compound and its bioconjugates can be influenced by the choice of solvent. Below is a summary of solubility data for the unconjugated this compound linker. Note that the solubility of a specific bioconjugate will vary depending on the properties of the conjugated molecule.
Table 1: Solubility of Unconjugated this compound
| Solvent | Concentration (mM) | Concentration (mg/mL) | Observations |
| DMSO | ≥ 7.78 mM | ≥ 2.5 mg/mL | Clear solution |
| Water | - | Soluble | - |
| Chloroform | - | Soluble | Heating above its melting point may be required for faster dissolution. |
| Dichloromethane (DCM) | - | Soluble | |
| Methanol | - | Soluble |
Table 2: Example Formulation for an this compound Conjugate
This table provides an example of a formulation used to prepare a working solution of this compound for in vivo studies. This approach can be adapted for bioconjugates with poor aqueous solubility.
| Component | Volume Percentage | Purpose |
| DMSO | 10% | Primary organic co-solvent to dissolve the compound. |
| PEG300 | 40% | Water-miscible polymer that can improve solubility and stability. |
| Tween-80 | 5% | Surfactant to prevent aggregation and improve wetting. |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle. |
Visualizations
Experimental Workflow for Dissolution using a Co-solvent
This diagram illustrates the step-by-step process described in Protocol 1.
Caption: Workflow for dissolving a bioconjugate using a co-solvent.
Logical Relationship for Bioconjugation and Solubility
This diagram shows the relationship between the components of a bioconjugation reaction and their impact on the final product's solubility.
Caption: Factors influencing the final bioconjugate solubility.
References
- 1. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
preventing aggregation during m-PEG6-Azide labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during m-PEG6-Azide labeling experiments.
Troubleshooting Guide: Preventing Aggregation
This guide addresses common issues encountered during this compound labeling that can lead to protein aggregation. The appropriate labeling strategy, either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), will depend on the specific protein and experimental context.
Question 1: My protein is aggregating after initiating a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What are the likely causes and how can I fix it?
Answer: Protein aggregation during CuAAC is often linked to the copper catalyst and reaction conditions. Here are the primary causes and solutions:
-
Copper-Induced Oxidation and Cross-linking: The presence of Cu(II) and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which may damage sensitive biomolecules.[1] Copper ions can also promote the formation of protein cross-links, leading to aggregation.
-
Solution:
-
Use a Copper-Chelating Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are crucial. They stabilize the active Cu(I) catalyst, accelerate the reaction, and protect the protein from ROS-induced damage.[2][3] A recommended starting point is a 5:1 ligand to copper ratio.[3][4]
-
Add a Scavenger: Aminoguanidine can be added to the reaction to act as a scavenger for reactive byproducts of ascorbate oxidation that might otherwise modify or crosslink proteins.
-
Degas Solutions: Remove dissolved oxygen from your buffers and reaction mixtures to minimize the oxidation of the Cu(I) catalyst and the generation of ROS.
-
-
-
Inappropriate Buffer Composition: Certain buffer components can interfere with the copper catalyst, reducing reaction efficiency and potentially promoting aggregation.
-
Solution:
-
Avoid Tris and Other Primary Amine Buffers: Tris can act as a competitive and inhibitory ligand for copper.
-
Use Compatible Buffers: Buffers such as phosphate, carbonate, or HEPES at a pH range of 6.5-8.0 are generally compatible.
-
Check for Thiols: Thiol-containing reagents like DTT can interfere with the copper catalyst. If present in your protein stock, they should be removed via dialysis or buffer exchange before the reaction.
-
-
-
Suboptimal Reagent Concentrations: Incorrect concentrations of copper, ligand, or the PEG reagent can lead to side reactions and aggregation.
-
Solution:
-
Optimize Copper Concentration: A starting concentration of 50-100 µM for copper is often recommended.
-
Titrate this compound: While a molar excess of the PEG reagent is necessary, excessively high concentrations could promote non-specific interactions. Start with a 2- to 10-fold molar excess of the azide probe over the alkyne-labeled protein.
-
-
Question 2: I want to avoid using copper altogether. Can I still perform the this compound labeling, and will this help prevent aggregation?
Answer: Yes, you can perform the labeling without copper by using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is an excellent strategy for preventing copper-induced aggregation.
-
Mechanism: SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN) on one of the molecules, which reacts with the azide without the need for a catalyst. The reaction is driven by the release of ring strain.
-
Advantages:
-
Biocompatibility: It is a metal-free reaction, making it ideal for sensitive proteins and applications in living systems.
-
Reduced Aggregation Risk: By eliminating copper, you remove a primary source of protein oxidation and aggregation associated with click chemistry.
-
-
Considerations:
-
Reagent Availability: You will need to have your protein or your PEG reagent functionalized with a strained alkyne.
-
Reaction Kinetics: SPAAC reaction rates can be slower than highly optimized CuAAC reactions.
-
Question 3: How can I adjust my general protein handling and reaction conditions to minimize aggregation during any labeling procedure?
Answer: Proper protein handling and optimization of reaction conditions are fundamental to preventing aggregation.
-
Protein Concentration: High protein concentrations can favor aggregation. While a concentration of 1 mg/mL is a common starting point, for aggregation-prone proteins, you may need to work at lower concentrations (e.g., 0.1 mg/mL).
-
pH and Ionic Strength:
-
pH: The reaction pH should be one at which your protein is stable and soluble. Generally, a pH between 7.0 and 8.0 is suitable for labeling primary amines.
-
Ionic Strength: Both excessively high and low salt concentrations can promote aggregation. This parameter may need to be optimized for your specific protein.
-
-
Temperature: Lowering the reaction temperature (e.g., incubating at 4°C overnight instead of room temperature for a shorter period) can sometimes reduce aggregation by slowing down the process of protein unfolding and intermolecular interactions.
-
Excipients: The inclusion of certain excipients in the reaction buffer can help stabilize the protein.
-
Sugars: Sucrose or trehalose can improve protein stability.
-
Amino Acids: Arginine and glutamic acid can act as aggregation suppressors.
-
Non-ionic Surfactants: Very low concentrations of surfactants like Tween-20 or Triton X-100 can prevent hydrophobic interactions that lead to aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a PEGylation reagent that consists of a methoxy-capped polyethylene glycol (PEG) chain with six ethylene glycol units, terminated with an azide (-N3) functional group. The azide group is used in "click chemistry" reactions, such as CuAAC or SPAAC, to covalently attach the PEG chain to a molecule containing a complementary alkyne group.
Q2: How does PEGylation, in general, help prevent protein aggregation? A2: The attached PEG chain creates a large hydrodynamic radius around the protein. This steric shielding can mask hydrophobic patches on the protein surface, preventing the protein-protein interactions that lead to aggregation. PEGylation can also increase the solubility and stability of the protein.
Q3: How do I introduce an alkyne group into my protein to react with this compound? A3: An alkyne group can be introduced into a protein through several methods. One common approach is to react primary amines (lysine side chains or the N-terminus) with an NHS-ester functionalized alkyne reagent. Alternatively, for more site-specific labeling, unnatural amino acids containing alkyne groups can be incorporated during protein expression.
Q4: What analytical techniques can I use to detect and quantify protein aggregation after labeling? A4: A combination of techniques is recommended to cover the wide range of possible aggregate sizes.
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates like dimers and oligomers from the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS is useful for detecting the presence of a wide range of aggregate sizes in solution, from nanometers to microns.
-
UV Spectroscopy: An increase in light scattering at 350 nm can indicate the formation of large aggregates. Calculating an "Aggregation Index" (ratio of absorbance at 350 nm to 280 nm) is a simple way to monitor this.
-
Nanoparticle Tracking Analysis (NTA): This technique can visualize and quantify nanoparticles and aggregates in the sub-micron range.
-
SDS-PAGE: High molecular weight bands on an SDS-PAGE gel can indicate the presence of covalent, irreversible aggregates.
Experimental Protocols & Data
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a starting point for the conjugation of an alkyne-modified protein with this compound. Optimization of the component concentrations and reaction time is often necessary.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (optional, e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 25 µM).
-
Add the this compound to the desired final concentration (e.g., 2-10 fold molar excess to the protein's alkyne groups).
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
Add the premixed catalyst-ligand solution to the protein-PEG mixture.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Mix gently by inverting the tube. To prevent oxygen from entering, keep the tube closed.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purify the PEGylated protein using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Starting Concentration Range | Key Considerations |
| Alkyne-Protein | 10 - 100 µM | Lower concentrations may reduce aggregation risk but require longer reaction times. |
| This compound | 2-10x molar excess over alkyne | Higher excess can drive the reaction to completion but may require more extensive purification. |
| Copper(II) Sulfate | 50 - 100 µM | Higher concentrations can increase the risk of protein damage. |
| Ligand (e.g., THPTA) | 5x molar excess over copper | Crucial for protecting the protein and accelerating the reaction. |
| Sodium Ascorbate | 1 - 5 mM | Must be freshly prepared. A 3- to 10-fold excess over copper is common. |
| Aminoguanidine (Optional) | ~5 mM | Recommended to prevent side reactions from ascorbate oxidation. |
Visualizations
Workflow for this compound Labeling via CuAAC
Caption: A generalized workflow for protein PEGylation using the CuAAC click chemistry reaction.
Logical Flow for Troubleshooting Aggregation
Caption: A decision tree to guide troubleshooting efforts when protein aggregation is encountered.
References
Validation & Comparative
Characterization of m-PEG6-Azide Labeled Peptides by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of labeled peptides is paramount for accurate biological insights. This guide provides an objective comparison of m-PEG6-Azide labeling with two common alternative methods, Tandem Mass Tag (TMT) and Iodoacetamide labeling, for the characterization of peptides by mass spectrometry. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate labeling strategy for your research needs.
The covalent modification of peptides with specific chemical tags is a cornerstone of modern proteomics, enabling the enrichment, identification, and quantification of peptides of interest. This compound is a discrete polyethylene glycol (PEG) reagent containing an azide group, which allows for its attachment to peptides via "click chemistry." This method offers a bioorthogonal approach to peptide labeling. However, its performance in mass spectrometry-based analysis warrants a thorough comparison with established labeling techniques.
Performance Comparison of Peptide Labeling Reagents
The choice of a labeling reagent significantly impacts the outcome of a mass spectrometry experiment. Key performance indicators include labeling efficiency, specificity, and the fragmentation characteristics of the labeled peptide, which directly influence identification and quantification.
| Feature | This compound | Tandem Mass Tag (TMT) | Iodoacetamide |
| Target Residue(s) | Primarily incorporated via click chemistry to alkyne-modified residues. Can also be conjugated to primary amines via an NHS ester derivative. | Primary amines (N-terminus and Lysine side chains). | Cysteine residues. |
| Labeling Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). | NHS ester chemistry. | Thiol-alkylation. |
| Labeling Efficiency | Generally high, often exceeding 95% for click chemistry reactions. | High, typically >97%. | High for accessible cysteine residues. |
| Mass Shift (Monoisotopic) | 321.19 Da (for this compound moiety). | Varies by TMT reagent (e.g., TMTpro™ adds ~304.2 Da). | 57.02 Da (for carbamidomethylation). |
| Multiplexing Capability | No inherent multiplexing for quantification in a single run. | Yes, up to 18-plex with TMTpro™. | No inherent multiplexing for quantification in a single run. |
| Fragmentation Behavior | Can exhibit characteristic neutral loss of N₂ (28 Da) from the azide group. PEG chain can also fragment. | Generates reporter ions in the low m/z range for quantification. | Stable modification, fragmentation occurs along the peptide backbone. |
| Primary Application | Enrichment of specific peptides, introduction of a PEG spacer. | Relative quantification of proteins and peptides. | Alkylation of cysteine residues to prevent disulfide bond formation and for targeted analysis. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results in mass spectrometry.
This compound Labeling via Click Chemistry (General Protocol)
This protocol outlines the general steps for labeling an alkyne-modified peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Dissolve the alkyne-modified peptide in the reaction buffer.
-
Prepare a fresh solution of the click-chemistry reaction mix containing this compound, CuSO₄, sodium ascorbate, and TBTA in the reaction buffer.
-
Add the click-chemistry reaction mix to the peptide solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the labeled peptide using a suitable method, such as C18 solid-phase extraction, to remove excess reagents.
-
Dry the purified peptide and reconstitute in a solvent compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).
Tandem Mass Tag (TMT) Labeling
This protocol is a standard procedure for labeling peptide samples with TMT reagents for quantitative proteomics.
Materials:
-
Lyophilized peptide samples
-
TMT Labeling Reagent
-
Anhydrous acetonitrile
-
5% Hydroxylamine
-
Buffer (e.g., 200 mM HEPES, pH 8.5)
Procedure:
-
Resuspend the peptide samples in the labeling buffer.
-
Equilibrate the TMT labeling reagent to room temperature and dissolve in anhydrous acetonitrile.
-
Add the TMT reagent to the peptide solution and incubate for 1 hour at room temperature.
-
Quench the reaction by adding 5% hydroxylamine and incubating for 15 minutes.
-
Combine the labeled samples, desalt using a C18 column, and dry under vacuum.
-
Reconstitute the sample in a solvent suitable for LC-MS/MS analysis.
Iodoacetamide Labeling of Cysteine Residues
This is a standard protocol for the reduction and alkylation of cysteine residues in peptides.
Materials:
-
Peptide sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Buffer (e.g., 50 mM ammonium bicarbonate)
Procedure:
-
Dissolve the peptide sample in the buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding DTT to a final concentration of 10 mM.
-
The sample is now ready for desalting and mass spectrometry analysis.
Mass Spectrometry Analysis and Fragmentation
The mass spectrometer settings and the resulting fragmentation patterns are critical for the identification and characterization of labeled peptides.
LC-MS/MS Parameters (General):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic content (e.g., 2% to 40% B over 60 minutes)
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Data Acquisition: Data-dependent acquisition (DDA) with a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Fragmentation Characteristics:
-
This compound: In addition to the expected b- and y-type fragment ions from the peptide backbone, peptides labeled with this compound may exhibit a characteristic neutral loss of the azide group as dinitrogen (N₂), resulting in a mass shift of -28.01 Da. Fragmentation of the PEG chain itself can also occur, leading to a series of ions separated by the mass of the ethylene glycol unit (44.03 Da).
-
TMT: TMT-labeled peptides produce characteristic reporter ions in the low mass-to-charge (m/z) region of the MS/MS spectrum upon fragmentation. The relative intensities of these reporter ions are used to quantify the corresponding peptides across different samples.
-
Iodoacetamide: The carbamidomethyl group on cysteine residues is a stable modification. Fragmentation of iodoacetamide-labeled peptides typically proceeds along the peptide backbone, generating predictable b- and y-type ions, which facilitates straightforward database searching for peptide identification.
Mandatory Visualizations
Diagrams illustrating the experimental workflows and the key chemical reactions provide a clear visual representation of the processes involved.
A Comparative Guide to m-PEG6-Azide and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of these complex molecules. This guide provides an objective comparison of m-PEG6-Azide with other commonly used PEG linkers, focusing on their chemical properties, reaction efficiencies, and impact on the performance of the final bioconjugate.
Introduction to PEG Linkers
Polyethylene glycol (PEG) linkers are hydrophilic, flexible spacers that connect a targeting moiety, such as a monoclonal antibody, to a payload, like a cytotoxic drug. The inclusion of a PEG linker can mitigate the aggregation often caused by hydrophobic payloads and improve the overall pharmacological properties of the conjugate.[1] The length of the PEG chain and the nature of its reactive end-groups are key factors that influence the stability, pharmacokinetics, and efficacy of the bioconjugate.[1][2]
This guide focuses on a comparative analysis of three major classes of PEG linkers, exemplified by their reactive functionalities:
-
This compound: Utilizes "click chemistry" for conjugation.
-
m-PEG-NHS Ester: Reacts with primary amines.
-
m-PEG-Maleimide: Reacts with free thiols.
Comparison of Key Performance Characteristics
The choice of a PEG linker and its corresponding conjugation chemistry has a profound impact on the development and performance of bioconjugates. Key parameters for comparison include reaction efficiency, the stability of the resulting linkage, and the in vivo performance of the conjugate.
Reaction Efficiency and Specificity
The efficiency and specificity of the conjugation reaction are critical for producing homogeneous and well-defined bioconjugates.
| Feature | m-PEG-Azide (Click Chemistry) | m-PEG-NHS Ester | m-PEG-Maleimide |
| Target Residue | Site-specifically introduced alkynes | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction Type | Azide-alkyne cycloaddition | Nucleophilic acyl substitution | Michael addition |
| Specificity | High (Bioorthogonal)[3] | Moderate (Multiple lysine residues)[4] | High (Less abundant cysteines) |
| Typical pH | 4.0 - 9.0 | 7.0 - 9.0 | 6.5 - 7.5 |
| Reaction Time | Hours to overnight | Minutes to hours | Minutes to hours |
| Catalyst | Copper(I) for CuAAC; None for SPAAC | None | None |
| Side Reactions | Minimal | Hydrolysis of NHS ester | Retro-Michael reaction, hydrolysis |
Stability of the Resulting Linkage
The stability of the covalent bond formed between the linker and the biomolecule is crucial for the overall stability and therapeutic index of the bioconjugate. An ideal linker should remain stable in circulation to prevent premature payload release.
| Linkage Type | Formed From | Stability Characteristics |
| Triazole | Azide + Alkyne | Highly stable to hydrolysis and enzymatic degradation. Considered a robust and permanent linkage. |
| Amide | NHS Ester + Amine | Generally stable under physiological conditions. |
| Thioether | Maleimide + Thiol | Relatively stable, but can be susceptible to retro-Michael addition, especially in the presence of other thiols. |
Impact on In Vivo Performance
The length of the PEG linker significantly influences the pharmacokinetic and pharmacodynamic properties of the bioconjugate. While longer PEG chains (e.g., 4 kDa, 10 kDa) have been shown to increase circulation half-life, they can sometimes lead to reduced cytotoxicity. Short-chain PEGs, such as PEG6, are often used to provide a balance between improved hydrophilicity and maintaining the potency of the payload.
Studies have shown that increasing the PEG chain length from 2 to 8 units in an ADC can lead to slower clearance and increased exposure. However, this effect may plateau at a certain PEG length. For instance, one study found that increasing PEG chain length in a drug-linker led to increased plasma and tumor exposures, with a notable improvement for PEGs of 8 units or more compared to shorter PEG2 and PEG4 linkers. The in vivo efficacy, as measured by tumor weight reduction, also showed a significant improvement with longer PEG chains.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for antibody conjugation using the three types of PEG linkers discussed.
Protocol 1: Antibody Conjugation with m-PEG-Azide via Click Chemistry
This protocol describes a two-step process involving the introduction of an alkyne handle onto the antibody, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with m-PEG-Azide.
Materials:
-
Antibody of interest
-
Alkyne-NHS ester
-
m-PEG-Azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Introduction of Alkyne Handle:
-
Dissolve the antibody in the reaction buffer.
-
Add a molar excess of Alkyne-NHS ester (dissolved in DMSO) to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess Alkyne-NHS ester by dialysis or size-exclusion chromatography.
-
-
CuAAC Reaction:
-
To the alkyne-modified antibody, add a molar excess of m-PEG-Azide.
-
Add a solution of CuSO₄ and sodium ascorbate to catalyze the reaction.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching solution.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted components.
-
Protocol 2: Antibody Conjugation with m-PEG-NHS Ester
This protocol outlines the conjugation of an m-PEG-NHS ester to the primary amines of an antibody.
Materials:
-
Antibody of interest
-
m-PEG-NHS Ester
-
Amine-free Reaction Buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into an amine-free reaction buffer.
-
-
Conjugation Reaction:
-
Dissolve the m-PEG-NHS ester in a suitable organic solvent (e.g., DMSO) immediately before use.
-
Add a molar excess of the m-PEG-NHS ester solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature or 2-4 hours on ice.
-
-
Quenching and Purification:
-
Add a quenching solution to stop the reaction.
-
Purify the ADC using size-exclusion chromatography.
-
Protocol 3: Antibody Conjugation with m-PEG-Maleimide
This protocol describes the conjugation of an m-PEG-Maleimide to the free thiols of a reduced antibody.
Materials:
-
Antibody of interest
-
Reducing agent (e.g., TCEP)
-
m-PEG-Maleimide
-
Reaction Buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., N-ethylmaleimide or cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a molar excess of a reducing agent to expose free thiol groups.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Immediately add a molar excess of m-PEG-Maleimide (dissolved in DMSO or DMF) to the reduced antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Add a quenching solution to cap any unreacted maleimide groups.
-
Purify the ADC using size-exclusion chromatography.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and a general experimental workflow for comparing different PEG linkers.
Caption: Comparison of bioconjugation reaction chemistries.
Caption: Experimental workflow for comparing PEG linkers.
Conclusion
The choice between this compound, m-PEG-NHS Ester, and m-PEG-Maleimide linkers depends on the specific requirements of the bioconjugation application.
-
This compound offers high specificity and a highly stable linkage through click chemistry, making it an excellent choice for creating well-defined and robust bioconjugates. This method is particularly advantageous when precise control over the conjugation site is required.
-
m-PEG-NHS Ester provides a straightforward method for conjugating to readily available primary amines on proteins. While this can lead to a heterogeneous product, it is a widely used and effective method for many applications.
-
m-PEG-Maleimide allows for site-specific conjugation to cysteine residues, offering a higher degree of homogeneity than NHS ester chemistry. However, the stability of the resulting thioether bond should be considered for in vivo applications.
The length of the PEG chain is a critical parameter to optimize. While this guide focuses on a 6-unit PEG, the principles discussed can be extrapolated to other PEG lengths. Shorter PEG linkers, like PEG6, may offer a favorable balance by providing sufficient hydrophilicity to mitigate aggregation without significantly compromising the cytotoxic activity of the payload, a phenomenon that can be observed with much longer PEG chains. Ultimately, empirical testing is necessary to determine the optimal linker for a specific antibody, payload, and therapeutic application.
References
A Head-to-Head Comparison of m-PEG6-Azide and m-PEG8-Azide for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation. Among the myriad of choices, short-chain monodisperse polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides an objective comparison of two such linkers: m-PEG6-Azide and m-PEG8-Azide, supported by physicochemical data and detailed experimental protocols to inform rational decision-making in the design of bioconjugates such as antibody-drug conjugates (ADCs).
The fundamental difference between this compound and m-PEG8-Azide lies in the length of the hydrophilic PEG spacer—a seemingly minor variation of two ethylene glycol units that can significantly influence the properties and performance of the resulting bioconjugate. Both molecules feature a terminal azide group, enabling their participation in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This allows for the stable and covalent attachment of the PEG linker to a biomolecule or payload containing a corresponding alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) moiety.[1][2]
Physicochemical Properties
A direct comparison of the fundamental physicochemical properties of this compound and m-PEG8-Azide reveals the incremental changes imparted by the two additional ethylene glycol units in the PEG8 variant. These differences, while subtle, can have a cascading effect on the handling and performance of these linkers in bioconjugation reactions.
| Property | This compound | m-PEG8-Azide | Reference(s) |
| Molecular Formula | C13H27N3O6 | C17H35N3O8 | [3] |
| Molecular Weight | 321.37 g/mol | 409.48 g/mol | |
| Solubility | Soluble in DMSO. The hydrophilic PEG spacer increases solubility in aqueous media. | Soluble in Methylene chloride, Acetonitrile, DMAC, DMSO, or water. | |
| Physical Form | Solid powder | Colorless liquid |
Performance Comparison in Bioconjugation
The choice between this compound and m-PEG8-Azide hinges on the specific requirements of the bioconjugate being designed. The length of the PEG linker is a critical parameter that can be tuned to optimize the therapeutic index of a biopharmaceutical.
| Performance Parameter | This compound | m-PEG8-Azide | Rationale & Considerations |
| Hydrophilicity | High | Higher | The addition of two ethylene glycol units increases the overall hydrophilicity of the m-PEG8-Azide linker. This can be advantageous for improving the solubility of hydrophobic drugs or biomolecules. |
| Steric Hindrance | Less | More | The shorter PEG chain of this compound results in less steric bulk. This can be beneficial in situations where the linker needs to access a sterically hindered conjugation site or to minimize interference with the biological activity of the conjugated molecule. |
| Pharmacokinetics | Shorter half-life (inferred) | Longer half-life (inferred) | Generally, longer PEG chains lead to an increased hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend circulation half-life. |
| Flexibility | Good | Better | The longer PEG8 chain provides greater flexibility, which can be advantageous in applications like PROTACs where it can help in the formation of a stable ternary complex. |
| Immunogenicity | Low | Potentially Lower | PEGylation is known to reduce the immunogenicity of biomolecules. While both are short-chain PEGs, the slightly longer chain of m-PEG8-Azide may offer marginally better shielding of immunogenic epitopes. |
Experimental Protocols
The following is a representative protocol for the conjugation of an azide-functionalized PEG linker to a DBCO-functionalized antibody via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This copper-free click chemistry approach is widely used for bioconjugation in biological systems due to the absence of a cytotoxic copper catalyst.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugation
Materials:
-
DBCO-functionalized monoclonal antibody (mAb)
-
This compound or m-PEG8-Azide
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
-
Amicon® Ultra centrifugal filter units (or similar) for buffer exchange and concentration
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange of the DBCO-functionalized antibody into PBS, pH 7.4 using a desalting column or centrifugal filter units.
-
Adjust the concentration of the antibody to 5-10 mg/mL.
-
-
Preparation of m-PEG-Azide Stock Solution:
-
Allow the vial of this compound or m-PEG8-Azide to equilibrate to room temperature before opening.
-
Prepare a 10-20 mM stock solution of the m-PEG-Azide in anhydrous DMSO. Ensure the compound is fully dissolved.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the DBCO-functionalized antibody solution.
-
Add the m-PEG-Azide stock solution to the antibody solution to achieve a 5- to 10-fold molar excess of the PEG linker. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction can be monitored by LC-MS if desired.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the resulting antibody-PEG conjugate using a pre-equilibrated SEC column to remove excess, unreacted m-PEG-Azide and any aggregates.
-
Alternatively, purification can be achieved by repeated buffer exchange using centrifugal filter units with an appropriate molecular weight cutoff.
-
-
Characterization of the Conjugate:
-
Concentrate the purified conjugate to the desired concentration.
-
Characterize the final product by SDS-PAGE to confirm the increase in molecular weight upon conjugation.
-
Determine the degree of labeling (PEG molecules per antibody) using techniques such as UV-Vis spectroscopy (if the PEG linker contains a chromophore), mass spectrometry, or HPLC-based methods.
-
Note: When choosing between this compound and m-PEG8-Azide, consider that the slightly higher hydrophilicity of the m-PEG8-Azide may be beneficial for conjugating particularly hydrophobic payloads, potentially reducing the risk of aggregation during the reaction and purification steps. Conversely, if steric hindrance is a concern, this compound may be the preferred choice.
Visualizations
References
A Head-to-Head Comparison of PEGylation Chemistries: Alternatives to m-PEG6-Azide
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in enhancing the therapeutic properties of biomolecules. While m-PEG6-Azide, a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used reagent, a variety of alternative PEGylation strategies exist, each with distinct advantages and disadvantages. This guide provides an objective comparison of the performance of common alternatives to this compound, supported by experimental data, to inform the selection of the optimal PEGylation chemistry for your specific application.
This guide delves into a comparative analysis of various PEGylation reagents, focusing on their reaction chemistry, efficiency, the stability of the resulting conjugate, and the impact on the biological activity of the modified molecule. We will explore chemistries that offer alternatives to the copper-catalyzed "click" reaction, as well as those that target different functional groups on proteins and other biomolecules. Furthermore, we will examine the influence of PEG architecture and the growing importance of biodegradable and cleavable linkers.
Comparative Analysis of PEGylation Chemistries
The choice of PEGylation chemistry is dictated by several factors, including the available functional groups on the biomolecule, the desired stability of the PEG-biomolecule linkage, and the tolerance of the biomolecule to reaction conditions. Below is a summary of key performance indicators for common PEGylation reagents.
| PEGylation Reagent Type | Target Functional Group | Linkage Formed | Key Advantages | Key Disadvantages | Reported Efficiency | Linkage Stability |
| m-PEG-Azide (CuAAC) | Alkyne | Triazole | High efficiency and specificity.[1] | Requires copper catalyst which can be cytotoxic.[2] | High, often >90%[1] | Highly Stable |
| m-PEG-DBCO/BCN (SPAAC) | Azide | Triazole | Copper-free "click" chemistry, bioorthogonal.[3] | Reagents can be more complex and costly to synthesize.[2] | Good to high, can be slightly lower than CuAAC. | Highly Stable |
| m-PEG-NHS Ester | Primary Amines (e.g., Lysine) | Amide | High reactivity with abundant amine groups, forms highly stable bonds. | Can lead to heterogeneous products due to multiple lysine residues. | Variable, dependent on reaction conditions and protein. | Very Stable |
| m-PEG-Maleimide | Thiols (e.g., Cysteine) | Thioether | Highly specific for thiols under controlled pH. | Maleimide group can hydrolyze at pH > 7.5; linkage can undergo retro-Michael reaction. | High, often >80% for engineered cysteines. | Moderately stable, susceptible to thiol exchange. |
| m-PEG-Aldehyde | N-terminal α-amino groups | Secondary Amine | Site-specific modification at the N-terminus. | Can react with other amines at higher pH. | Moderate to high, dependent on pH control. | Stable |
| m-PEG-Hydrazide | Aldehydes/Ketones | Hydrazone | Site-specific conjugation to glycans; pH-sensitive linkage. | Hydrazone bond is less stable than amide, especially at low pH. | High | pH-dependent, cleavable at acidic pH. |
Impact on Biological Activity and Pharmacokinetics
A critical consideration in PEGylation is the retention of the biomolecule's biological activity. The site of PEG attachment and the nature of the PEG itself (linear vs. branched) can significantly influence the therapeutic efficacy and pharmacokinetic profile.
| Parameter | Linear PEG | Branched PEG | Supporting Data/Observations |
| Receptor Binding | Can cause steric hindrance, potentially reducing binding affinity. | May offer better shielding of the protein core while potentially having a more localized steric effect. | The impact is highly dependent on the specific protein and the location of PEGylation. |
| In Vivo Half-life | Increases half-life compared to the unmodified protein. | Generally provides a superior pharmacokinetic profile and longer half-life compared to linear PEGs of the same total molecular weight. | Branched PEGs exhibit a larger hydrodynamic radius, which reduces renal clearance. |
| Immunogenicity | Reduces immunogenicity by masking epitopes. | Offers more effective shielding of surface antigens. | The increased steric hindrance of branched PEGs can better prevent interactions with immune cells. |
| Biological Activity (IC50) | Often leads to a decrease in in vitro activity due to steric hindrance. | The effect on in vitro activity is variable and protein-dependent. | While in vitro activity might decrease, the extended in vivo half-life often leads to improved overall therapeutic efficacy. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible PEGylation. Below are example protocols for two common alternative PEGylation strategies.
Protocol 1: Amine PEGylation using m-PEG-NHS Ester
This protocol describes the conjugation of an NHS-ester activated PEG to primary amine groups on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
m-PEG-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in DMF or DMSO to a stock concentration of 10-20 mg/mL.
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol 2: Copper-Free Click Chemistry using m-PEG-DBCO
This protocol outlines the conjugation of a DBCO-activated PEG to an azide-containing biomolecule.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG-DBCO
-
Purification materials (e.g., SEC column)
Procedure:
-
Reactant Preparation: Prepare a solution of the azide-containing biomolecule in the reaction buffer. Dissolve the m-PEG-DBCO in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Conjugation Reaction: Add the m-PEG-DBCO solution to the azide-containing biomolecule. A 1.5 to 3-fold molar excess of the DBCO reagent is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, HPLC).
-
Purification: Purify the PEGylated conjugate using size-exclusion chromatography to remove any unreacted m-PEG-DBCO.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
The field of PEGylation has evolved beyond a one-size-fits-all approach. While this compound remains a valuable tool, a comprehensive understanding of the available alternatives is essential for the rational design of next-generation biotherapeutics. Copper-free click chemistries, such as those employing DBCO and BCN reagents, offer a bioorthogonal approach that circumvents the need for potentially toxic metal catalysts. Amine- and thiol-reactive PEGylation methods provide robust and efficient alternatives when the appropriate functional groups are available on the biomolecule.
Furthermore, the architecture of the PEG itself, with branched PEGs often conferring superior pharmacokinetic properties, and the incorporation of cleavable or biodegradable linkers for controlled drug release, represent important considerations in the design of sophisticated PEGylated drugs. The selection of the optimal PEGylation strategy requires a careful evaluation of the specific biomolecule, the desired therapeutic outcome, and the trade-offs between reaction efficiency, conjugate stability, and retention of biological activity. This guide provides a framework and supporting data to aid researchers in making these critical decisions.
References
analytical techniques for confirming m-PEG6-Azide conjugation
A definitive guide to the , tailored for researchers, scientists, and drug development professionals. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols.
The successful conjugation of m-PEG6-Azide to a molecule of interest is a critical step in the development of PEGylated therapeutics and other advanced biomaterials. Confirmation of this conjugation is paramount to ensure the desired modification has occurred and to characterize the resulting product. This guide explores the most common and effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
Each analytical technique offers unique advantages and provides complementary information for the comprehensive characterization of this compound conjugates.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Confirms the presence of the azide group through characteristic chemical shifts of adjacent protons and carbons. Allows for the quantification of conjugation efficiency.[1] | Provides detailed structural information and can be quantitative.[2] | Signals from the protons adjacent to the azide can overlap with the main PEG backbone signals, especially in higher molecular weight PEGs.[3] |
| Mass Spectrometry (MALDI-TOF, ESI) | Determines the molecular weight of the conjugate, confirming the addition of the this compound moiety. Provides information on the degree of PEGylation.[][5] | Highly sensitive and provides accurate molecular weight information. Can detect heterogeneity in the sample. | Fragmentation of the azide group can sometimes complicate spectral interpretation. |
| FTIR Spectroscopy | Detects the characteristic vibrational stretching of the azide group (~2100 cm⁻¹). | A rapid and straightforward method to confirm the presence of the azide functional group. | Primarily qualitative and does not provide information on the location or extent of conjugation. |
| HPLC (RP-HPLC, SEC) | Separates the conjugated product from starting materials and byproducts. Used to assess purity and determine the extent of conjugation. | Excellent for purification and quantification when coupled with appropriate detectors (e.g., ELSD, MS). | The PEG moiety itself lacks a strong UV chromophore, necessitating the use of specialized detectors for direct quantification. |
Experimental Workflows and Protocols
General Workflow for this compound Conjugation and Analysis
The following diagram illustrates a typical workflow for conjugating this compound to a target molecule and the subsequent analytical confirmation steps.
Caption: General experimental workflow.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the presence of the azide group and quantify the degree of conjugation.
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
In the ¹H NMR spectrum, look for a characteristic triplet around 3.3-3.4 ppm corresponding to the methylene protons adjacent to the azide group (-CH₂-N₃).
-
In the ¹³C NMR spectrum, a signal around 50 ppm is indicative of the carbon atom attached to the azide group.
-
The degree of conjugation can be estimated by comparing the integration of the characteristic azide-adjacent proton signals with the integration of signals from the parent molecule.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the conjugate.
-
Sample Preparation: Prepare the sample according to the specific ionization method (e.g., for MALDI-TOF, co-crystallize the sample with a suitable matrix like sinapinic acid or DHB).
-
Instrumentation: MALDI-TOF or ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight of the expected conjugate.
-
The mass spectrum may show a distribution of peaks corresponding to different degrees of PEGylation if multiple conjugation sites are available.
-
A characteristic loss of 28 Da (N₂) from the molecular ion peak can be indicative of the azide group.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To detect the presence of the azide functional group.
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet.
-
Instrumentation: FTIR spectrometer.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Look for a sharp, characteristic absorption peak around 2100 cm⁻¹, which corresponds to the asymmetric stretching vibration of the azide group (-N₃). The disappearance of this peak after a subsequent reaction, such as a click reaction, confirms the successful reaction of the azide.
4. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the conjugate and separate it from unreacted starting materials.
-
Instrumentation: HPLC system equipped with a suitable column (e.g., C18 for reversed-phase, or a size-exclusion column) and detector (e.g., ELSD, CAD, or MS).
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and water is typically used for reversed-phase HPLC. An isocratic mobile phase is used for size-exclusion chromatography.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis:
-
The chromatogram will show peaks corresponding to the conjugate, unreacted this compound, and the unreacted target molecule.
-
The retention time of the conjugate will be different from the starting materials. In size-exclusion chromatography, the conjugate will elute earlier than the smaller, unreacted components.
-
The peak area can be used to quantify the purity of the conjugate.
-
Logical Relationship of Analytical Techniques
The following diagram illustrates how the different analytical techniques provide complementary information to build a comprehensive picture of the this compound conjugation.
Caption: Interrelation of analytical methods.
References
- 1. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of m-PEG6-Azide Labeling: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is paramount. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biomolecules. The use of discrete PEG linkers, such as m-PEG6-Azide, offers excellent control over the conjugation process. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the validation of this compound labeling, supported by experimental data and detailed protocols.
Comparing the Tools: A Quantitative Look at Validation Methods
The choice of an analytical method for validating this compound labeling depends on a variety of factors, including the required sensitivity, the nature of the sample, and the availability of instrumentation. While HPLC is a workhorse in many analytical laboratories, Mass Spectrometry (MS) and Capillary Electrophoresis (CE) present viable alternatives. The following table summarizes the key quantitative performance metrics for each technique.
| Analytical Technique | Parameter | Typical Performance | Key Strengths | Key Limitations |
| HPLC with Charged Aerosol Detection (CAD) | Linearity Range | 10 - 250 µg/mL for free PEG[1] | Universal detection for non-volatile analytes, good reproducibility. | Can have a non-linear response over a wide dynamic range.[2][3] |
| Limit of Quantification (LOQ) | ~25 µg/mL for free PEG[1] | |||
| Precision (%RSD) | < 3% for peak area[1] | |||
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Linearity Range | 5.0 - 100 ng/mL | High sensitivity and specificity, provides molecular weight information. | Can produce complex spectra, potential for matrix effects. |
| Limit of Detection (LOD) | ~1.6 ng/mL | |||
| Precision (%CV) | ~10% | |||
| Capillary Electrophoresis (CE) | Linearity Range | 1.32 - 1056 ng/mL (for a PEG conjugate) | High resolution for different PEGylated species, requires small sample volumes. | Lacks the sensitivity of other methods for plasma samples, less informative for structural elucidation. |
| Limit of Quantification (LOQ) | 2.24 ng/mL (for a PEG conjugate) | |||
| Precision (%RSD) | 1.6 - 4.5% |
In-Depth Look: HPLC for this compound Labeling Validation
HPLC, particularly when coupled with a Charged Aerosol Detector (CAD), offers a robust and reliable method for quantifying the extent of this compound labeling. Since the PEG moiety lacks a strong UV chromophore, traditional UV detection can be challenging. CAD overcomes this limitation by providing a response proportional to the mass of the non-volatile analyte, making it well-suited for PEG-containing molecules.
Experimental Protocol: RP-HPLC with Charged Aerosol Detection
This protocol outlines a general method for the validation of this compound labeling of a peptide or protein. Optimization will be required based on the specific properties of the analyte.
1. Sample Preparation:
-
Reaction Quenching: If the labeling reaction is ongoing, quench it by adding a suitable reagent (e.g., an excess of a small molecule alkyne to consume unreacted this compound).
-
Protein Precipitation (if necessary): For complex biological samples, precipitate proteins using a suitable solvent (e.g., acetonitrile) to reduce matrix interference.
-
Dilution: Dilute the sample in the mobile phase A to a concentration within the linear range of the detector (typically in the µg/mL range for CAD).
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
3. Detection:
-
Detector: Charged Aerosol Detector (CAD).
-
Nebulizer Temperature: 35°C.
-
Data Collection Rate: 10 Hz.
4. Data Analysis:
-
Identify the peaks corresponding to the unlabeled molecule, the this compound labeled product, and any unreacted this compound.
-
Integrate the peak areas to determine the relative abundance of each species.
-
Calculate the percentage of labeling by dividing the peak area of the labeled product by the sum of the peak areas of the labeled and unlabeled product.
Visualizing the Process
To better understand the experimental and chemical processes, the following diagrams illustrate the workflow and the underlying "click chemistry" reaction.
Caption: A typical experimental workflow for the validation of this compound labeling using RP-HPLC with CAD.
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
Concluding Remarks
The validation of this compound labeling is a critical step in the development of PEGylated therapeutics and research tools. While HPLC with charged aerosol detection provides a robust and accessible method for quantification, a comprehensive analysis may benefit from the complementary data provided by mass spectrometry, which can confirm the identity and mass of the conjugate. Capillary electrophoresis offers a high-resolution separation alternative, particularly for complex mixtures of PEGylated species. The choice of the optimal validation strategy will ultimately be guided by the specific research question, the available resources, and the desired level of analytical detail.
References
A Head-to-Head Comparison of CuAAC and SPAAC Efficiency for m-PEG6-Azide Conjugation
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. The rise of "click chemistry" has provided a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide offers an objective comparison of these two ligation strategies for the conjugation of m-PEG6-Azide, a common hydrophilic linker used in bioconjugation and drug delivery.
Performance Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC for conjugating this compound hinges on a trade-off between reaction speed and biocompatibility. CuAAC is a robust and generally faster reaction, while SPAAC offers the significant advantage of being copper-free, making it ideal for applications in living systems.
Key Considerations:
-
CuAAC: This reaction utilizes a copper(I) catalyst to significantly accelerate the cycloaddition between a terminal alkyne and an azide, like this compound. The reaction is highly efficient and typically proceeds to high yields in a short amount of time. However, the requisite copper catalyst can be cytotoxic, which may limit its use in biological applications.
-
SPAAC: This method employs a strained cyclooctyne (e.g., DBCO, BCN) that reacts with an azide without the need for a catalyst. The release of ring strain is the driving force for the reaction. While this bioorthogonality is a major advantage for in vivo studies, SPAAC reactions are generally slower than CuAAC, and the kinetics are highly dependent on the specific cyclooctyne used.
Data Presentation
The following table summarizes the key quantitative parameters for CuAAC and SPAAC reactions involving small alkyl azides, which serve as a proxy for the behavior of this compound.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications[1] |
| Typical Alkyne Reactant | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN)[2] |
| Second-Order Rate Constant (k₂) | 10 - 100 M⁻¹s⁻¹[3] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[4] |
| Typical Reaction Time | 0.5 - 48 hours | 2 - 48 hours |
| Typical Yield | 40% to >95% | Generally high |
| Reaction Conditions | Aqueous or organic solvents, often with a copper ligand (e.g., THPTA, TBTA) | Aqueous buffers (e.g., PBS) or organic co-solvents |
Mandatory Visualization
Experimental Protocols
The following are generalized protocols for the conjugation of this compound using CuAAC and SPAAC. Optimization of concentrations, reaction times, and purification methods may be required for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate this compound to a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, water, or a mixture)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule.
-
Add the this compound solution (typically in a 1.1 to 1.5 molar excess).
-
Add the copper(I)-stabilizing ligand, followed by the CuSO₄ solution. A typical final concentration for the copper catalyst is 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be incubated at 4°C overnight.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, the resulting conjugate can be purified by a suitable method, such as silica gel chromatography, size-exclusion chromatography (SEC), or dialysis to remove the copper catalyst and excess reagents.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate this compound to a strained cyclooctyne-containing molecule (e.g., DBCO-functionalized).
Materials:
-
This compound
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed for solubility)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the cyclooctyne-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Reaction Setup:
-
In a reaction vessel, combine the cyclooctyne-functionalized molecule with the this compound solution. A molar excess of the azide (e.g., 3-10 equivalents) is often used to drive the reaction to completion.
-
If DMSO is used, ensure the final concentration does not exceed 5-10% to maintain the integrity of biological molecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction times are dependent on the reactivity of the specific cyclooctyne and the concentration of the reactants.
-
-
Monitoring and Purification:
-
The progress of the reaction can be monitored by observing the decrease in the UV absorbance of DBCO at around 310 nm, or by using LC-MS or SDS-PAGE for protein conjugations.
-
Purify the conjugate using a method appropriate for the product, such as SEC or dialysis, to remove unreacted starting materials.
-
References
A Researcher's Guide to Purity Assessment of m-PEG6-Azide Conjugates
For researchers and drug development professionals, ensuring the purity of m-PEG6-Azide conjugates is a critical step that directly impacts the efficacy, safety, and reproducibility of subsequent applications, from bioconjugation to drug delivery systems. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of these valuable molecules, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
A multi-faceted approach is often necessary for the comprehensive characterization of this compound conjugates. The choice of analytical technique depends on the specific purity attribute being assessed, such as the identification of impurities, determination of molecular weight distribution, or quantification of the azide functionality. The following table summarizes the key analytical methods and their respective strengths and weaknesses.
| Analytical Technique | Principle | Key Performance Parameters | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Purity (%), Limit of Detection (LOD), Limit of Quantification (LOQ) | Robust, widely available, and versatile with various detectors.[] | This compound lacks a strong UV chromophore, requiring alternative detection methods or derivatization. |
| with Evaporative Light Scattering Detector (ELSD) | Universal detection of non-volatile analytes. | Good linearity for PEG compounds. | Universal detection for non-UV absorbing compounds. | Lower sensitivity compared to MS; response can be non-linear. |
| with Refractive Index Detector (RID) | Measures changes in the refractive index of the eluent. | Can directly measure PEG concentrations.[2] | Universal detector for any analyte that differs in refractive index from the mobile phase. | Sensitive to temperature and pressure fluctuations; not suitable for gradient elution. |
| with Charged Aerosol Detector (CAD) | Universal detection based on aerosol charging. | Overcomes the limitations of poor UV sensitivity for PEG reagents. | Provides a more uniform response for non-volatile analytes compared to ELSD. | Requires volatile mobile phases. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Molecular weight confirmation, impurity identification. | High sensitivity and selectivity for identifying and confirming the parent molecule and potential impurities.[3] | Complex matrices can cause ion suppression; quantification can be challenging without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation, quantitative purity assessment. | Provides detailed structural information and can be used for absolute quantification without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; may require higher sample concentrations. |
| Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) | Separation based on the hydrodynamic volume of molecules. | Molecular weight distribution (polydispersity index - PDI). | The primary method for determining the molecular weight distribution of polymers. | Does not provide information on the chemical identity of the species being separated. |
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are paramount for accurate purity assessment. Below are representative protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the routine purity analysis of this compound, separating the main component from non-volatile impurities.
Experimental Protocol:
-
Instrumentation: High-Performance Liquid Chromatograph equipped with an Evaporative Light Scattering Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow: 1.5 L/min
-
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area of all non-volatile components.
Workflow for HPLC-ELSD Purity Assessment
Caption: Workflow for this compound purity assessment using HPLC-ELSD.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for both structural confirmation and quantitative purity determination of this compound.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the deuterated solvent.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key signals to observe:
-
~3.64 ppm (multiplet, PEG backbone -O-CH₂-CH₂-O-)
-
~3.38 ppm (singlet, methoxy group -OCH₃)
-
~3.39 ppm (triplet, methylene group adjacent to azide -CH₂-N₃)
-
-
-
Data Analysis for Purity: The purity can be determined by comparing the integration of the characteristic peaks of the this compound to those of any observed impurities. For absolute quantification, a certified internal standard with a known concentration is added.
Logical Flow for ¹H NMR Purity Determination
Caption: Decision workflow for purity assessment by ¹H NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying the molecular weight of the this compound conjugate and detecting potential impurities that may not be resolved by other chromatographic techniques.
Experimental Protocol:
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).
-
Column and Mobile Phase: Similar to the HPLC-ELSD method.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: A range appropriate for the expected molecular weight of this compound (321.37 g/mol ) and potential impurities (e.g., m/z 100-1000).
-
Capillary Voltage, Cone Voltage, etc.: Optimize for the specific instrument and analyte.
-
-
Data Analysis: The mass spectrum will confirm the molecular weight of the this compound. Impurities can be identified by their mass-to-charge ratio and fragmentation patterns.
Workflow for Impurity Identification by LC-MS
Caption: Process flow for impurity identification using LC-MS.
Conclusion
The purity assessment of this compound conjugates is a multi-faceted process that requires the strategic application of various analytical techniques. While HPLC with universal detectors like ELSD or CAD provides a robust method for routine purity checks, NMR spectroscopy offers invaluable structural confirmation and quantitative capabilities. For the definitive identification of impurities and confirmation of molecular weight, LC-MS is the gold standard. GPC/SEC remains the essential tool for characterizing the polydispersity of the PEG backbone. By selecting the appropriate combination of these methods, researchers and drug development professionals can ensure the quality and consistency of their this compound conjugates, leading to more reliable and reproducible scientific outcomes.
References
The Critical Choice: A Comparative Guide to PEG-Azide Linkers of Varying Lengths in Research
For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG)-azide linker is a pivotal decision in the design of bioconjugates, influencing everything from solubility and stability to pharmacokinetic profiles and therapeutic efficacy. This guide provides an objective comparison of different length PEG-azide linkers, supported by experimental data, to inform the rational design of next-generation therapeutics and research tools.
The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules such as peptides, proteins, and antibody-drug conjugates (ADCs).[1][2] The azide functional group offers a versatile handle for highly specific and efficient "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the precise construction of complex bioconjugates.[3][4] The length of the PEG-azide linker is not a trivial parameter; it critically dictates the physicochemical and biological characteristics of the final conjugate.[2]
Impact of PEG-Azide Linker Length: A Balancing Act
The length of the PEG chain introduces a trade-off between several key properties. Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a prolonged circulation half-life. This enhanced pharmacokinetic profile is often desirable for therapeutic applications. Furthermore, the hydrophilic nature of PEG can improve the solubility and stability of hydrophobic payloads, mitigating issues like aggregation. However, longer linkers can also introduce steric hindrance, potentially decreasing the biological activity or binding affinity of the conjugated molecule.
Conversely, shorter PEG linkers may have a less pronounced effect on pharmacokinetics but can be advantageous where minimizing steric hindrance is crucial for maintaining the biological function of the parent molecule. The optimal PEG linker length is therefore highly dependent on the specific application, the properties of the molecule being conjugated, and the desired therapeutic outcome.
Quantitative Comparison of PEG-Azide Linker Performance
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of antibody-drug conjugates (ADCs) and other bioconjugates.
Table 1: Impact of PEG Linker Length on In Vivo Pharmacokinetics and Efficacy
| Molecule Type | PEG Linker Length | Key Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| Folate-Liposomes | 2 kDa, 5 kDa, 10 kDa | Tumor accumulation and antitumor activity increased with increasing PEG linker length. The 10 kDa linker showed a >40% reduction in tumor size compared to the 2 kDa and 5 kDa linkers. | |
| Antibody-Drug Conjugate | Short (e.g., PEG8) | Faster blood clearance compared to non-PEGylated counterparts in some cases. | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. |
Table 2: Influence of PEG Linker Length on Cytotoxicity and Targeting
| Application | PEG Linker Length (Molecular Weight) | Observation | Reference |
| Affibody-Drug Conjugate | 4 kDa | 6.5-fold reduction in in vitro cytotoxicity compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 22.5-fold reduction in in vitro cytotoxicity compared to no PEG. | |
| Nanocarrier Targeting Dendritic Cells | 0.65 kDa | Showed the best targeting in DC2.4 cell lines. | |
| Nanocarrier Targeting Dendritic Cells | 5 kDa | Required to specifically accumulate in primary bone marrow-derived dendritic cells (BMDCs) and splenocytic conventional DCs. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the comparative data and for designing future studies.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) with a PEG-Azide Linker
This protocol describes a general workflow for conjugating a drug-linker to an antibody.
-
Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is often achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Drug-Linker Preparation: A PEG-azide linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group for antibody conjugation (e.g., maleimide) and the cytotoxic payload.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a stable covalent bond.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between a PEG-azide and an alkyne-functionalized molecule.
-
Reactant Preparation: Dissolve the azide-functionalized PEG and the alkyne-functionalized molecule in a suitable solvent system (e.g., DMSO, t-BuOH/H₂O mixture).
-
Catalyst Preparation: Prepare a premix of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA).
-
Reaction Setup: Add the copper/ligand premix to the solution of the azide and alkyne. The molar ratio of azide to alkyne is typically 1:1 to 1.5:1.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR.
-
Work-up and Purification: Once the reaction is complete, the product is purified to remove the copper catalyst and any unreacted starting materials.
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol details a typical xenograft mouse model to evaluate the efficacy of an ADC.
-
Cell Implantation: Tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into groups and treated with the ADC, a vehicle control, and other relevant controls. Dosing can be single or multiple administrations.
-
Tumor Measurement: Tumor volumes are measured at regular intervals using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Workflow
Diagrams can clarify complex experimental processes and relationships.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Conclusion
The length of the PEG-azide linker is a critical design parameter in the development of bioconjugates. While shorter PEG linkers may be optimal for applications where maintaining binding affinity is paramount, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for molecules requiring improved solubility and extended circulation. The choice of the optimal PEG-azide linker length is not universal and necessitates empirical evaluation for each specific antibody, payload, and target combination. By carefully considering the interplay between linker length and the desired performance characteristics, researchers can rationally design more effective and safer therapeutics and research tools.
References
Safety Operating Guide
Navigating the Safe Disposal of m-PEG6-Azide: A Procedural Guide
For researchers and professionals in the scientific community, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of m-PEG6-Azide, a common PEGylating agent in bioconjugation and drug development. Adherence to these protocols is crucial for mitigating risks and ensuring regulatory compliance.
Core Safety and Handling Precautions
Before initiating any disposal process, it is essential to be aware of the inherent hazards associated with this compound and other organic azides. These compounds are energetic and can be sensitive to shock, friction, and heat. The primary concerns are the formation of highly explosive heavy metal azides and the release of toxic hydrazoic acid.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common recommendation).[1][2]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1][2][3]
-
Avoid Incompatibilities: Keep this compound and its waste away from incompatible materials such as strong acids, strong oxidizing/reducing agents, and heavy metals like lead and copper, which are often found in plumbing systems. Contact with acids can liberate toxic and explosive hydrazoic acid.
-
Tools: Use non-metal spatulas (e.g., plastic or ceramic) when handling solid this compound to prevent the formation of shock-sensitive metal azides.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.
Quantitative Hazard Information
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | |
| Aquatic Toxicity | Category 1 (Acute and Chronic): Very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol for this compound
Under no circumstances should this compound or its solutions be disposed of down the drain. All waste containing this compound is considered hazardous and must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The label should prominently display "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect contaminated solid waste, such as pipette tips, gloves, and weigh paper, in the designated container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.
-
Wear appropriate PPE, including respiratory protection if dealing with a large spill or dust.
-
Contain the spill using an inert absorbent material, such as vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.
3. Decontamination of Labware:
-
Thoroughly rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent.
-
Collect the initial rinsate as hazardous waste. Subsequent rinses may be disposed of as regular chemical waste, depending on your institution's specific protocols.
4. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the this compound waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling m-PEG6-Azide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with m-PEG6-Azide. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risks in the laboratory. The following recommendations are based on safety protocols for similar azide-containing compounds and general best practices for laboratory safety.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher toxicity risks, consider Silver shield gloves under nitrile gloves.[1][2] | Azides can be absorbed through the skin; double-gloving provides an additional layer of protection against contamination.[1][3] |
| Eye Protection | Chemical safety glasses or splash goggles.[1] A face shield should be worn with goggles if there is a splash risk. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to aerosols, Tyvek sleeves or a gown are recommended. | Prevents skin contact with the azide compound. |
| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood. | Minimizes inhalation exposure to potentially harmful vapors or aerosols. |
Operational Plan: Safe Handling Workflow
A systematic approach is essential for safely handling this compound from receipt to disposal. All manipulations of this compound should be performed in a certified chemical fume hood.
1. Preparation and Review:
-
Before starting any work, review this guide and any available safety information.
-
Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Line the work surface with absorbent, disposable bench paper.
2. Weighing and Solution Preparation:
-
Use plastic, ceramic, or glass spatulas to handle the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3. Storage:
-
Store this compound in a tightly sealed and clearly labeled container.
-
Recommended storage conditions are at -20°C for up to one month or -80°C for up to six months.
-
Store away from incompatible materials such as acids, strong oxidizing agents, and heavy metals. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.
4. Spill Response:
-
Small Spills (within a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and notify your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing.
-
Aqueous Waste: Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in plumbing can lead to the accumulation of highly explosive metal azides. Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Contaminated solid waste, including gloves, pipette tips, and bench paper, should be placed in a separate, clearly labeled hazardous waste container.
-
Deactivation: For larger quantities or as required by institutional protocols, chemical deactivation of azide waste may be necessary. A common method involves treatment with sodium nitrite and dilute acid to convert the azide to nitrogen gas. This procedure must be performed in a chemical fume hood with extreme caution.
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste.
Diagram of the Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
